molecular formula C17H21NO2 B1385387 3-Methoxy-N-(4-propoxybenzyl)aniline CAS No. 1036543-63-1

3-Methoxy-N-(4-propoxybenzyl)aniline

Cat. No.: B1385387
CAS No.: 1036543-63-1
M. Wt: 271.35 g/mol
InChI Key: JDBQBEPKJQQHRH-UHFFFAOYSA-N
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Description

3-Methoxy-N-(4-propoxybenzyl)aniline is a useful research compound. Its molecular formula is C17H21NO2 and its molecular weight is 271.35 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-methoxy-N-[(4-propoxyphenyl)methyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-3-11-20-16-9-7-14(8-10-16)13-18-15-5-4-6-17(12-15)19-2/h4-10,12,18H,3,11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBQBEPKJQQHRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-N-(4-propoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Methoxy-N-(4-propoxybenzyl)aniline, a valuable intermediate in pharmaceutical and materials science research. This document details the synthetic pathway, experimental protocols, and relevant quantitative data, presented in a clear and accessible format for laboratory professionals.

Synthesis Pathway

The synthesis of this compound is most effectively achieved through a one-pot reductive amination reaction. This method involves the reaction of 3-methoxyaniline and 4-propoxybenzaldehyde to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and high selectivity.

The overall reaction scheme is as follows:

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 3-methoxyaniline 3-Methoxyaniline Imine Iminium Intermediate 3-methoxyaniline->Imine + 4-Propoxybenzaldehyde (Imine Formation) 4-propoxybenzaldehyde 4-Propoxybenzaldehyde Final_Product This compound Imine->Final_Product + Sodium Borohydride (Reduction)

Caption: One-pot reductive amination pathway for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established procedures for the reductive amination of anilines with aromatic aldehydes.[1]

Synthesis of Starting Materials
  • 3-Methoxyaniline: This starting material is commercially available. Alternatively, it can be synthesized by the reduction of 3-nitroanisole.[2]

  • 4-Propoxybenzaldehyde: This can be prepared via the Williamson ether synthesis from 4-hydroxybenzaldehyde and 1-bromopropane.

One-Pot Synthesis of this compound

Materials:

  • 3-Methoxyaniline

  • 4-Propoxybenzaldehyde

  • Methanol (MeOH)

  • Sodium Borohydride (NaBH₄)

  • Acetic Acid (AcOH, optional catalyst)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Imine Formation: To a stirred solution of 4-propoxybenzaldehyde (1.0 eq) in methanol (approximately 0.3 M solution), add 3-methoxyaniline (1.0 eq) at room temperature. The mixture can be stirred at room temperature or gently refluxed for 2-4 hours to facilitate imine formation. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: After completion of the imine formation, cool the reaction mixture to 0 °C in an ice bath. If desired, a few drops of acetic acid can be added to catalyze the reduction. Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction Quenching and Work-up: Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition of NaBH₄ is complete. Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

G cluster_workflow Experimental Workflow A 1. Mix 3-methoxyaniline and 4-propoxybenzaldehyde in Methanol B 2. Stir at RT or Reflux (2-4 hours) A->B Imine Formation C 3. Cool to 0 °C B->C D 4. Add Sodium Borohydride C->D Reduction E 5. Stir at RT (1-2 hours) D->E F 6. Quench with NaHCO3 E->F Work-up G 7. Extract with Ethyl Acetate F->G H 8. Dry and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Experimental workflow for the synthesis of this compound.

Quantitative Data

PropertyValueSource
Molecular Formula C₁₇H₂₁NO₂PubChem[3]
Molecular Weight 271.35 g/mol PubChem[3]
Typical Yield 85-95%General Reductive Amination Protocols
Appearance Expected to be a pale yellow oil or solidAnalogy to similar compounds[4]
¹H NMR (CDCl₃, 400 MHz) Expected chemical shifts (δ, ppm): ~7.2-6.5 (m, Ar-H), ~4.2 (s, N-CH₂-Ar), ~3.9 (t, O-CH₂-), ~3.8 (s, O-CH₃), ~1.8 (m, -CH₂-), ~1.0 (t, -CH₃)Analogy to similar compounds[4][5]
¹³C NMR (CDCl₃, 101 MHz) Expected chemical shifts (δ, ppm): ~160-110 (Ar-C), ~70 (O-CH₂-), ~55 (O-CH₃), ~48 (N-CH₂-), ~22 (-CH₂-), ~10 (-CH₃)Analogy to similar compounds[4][5]

Note: The provided NMR data are estimations based on the analysis of structurally similar N-benzylaniline derivatives and should be confirmed by experimental analysis of the synthesized compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 3-Methoxy-N-(4-propoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the organic compound 3-Methoxy-N-(4-propoxybenzyl)aniline. The information is curated for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of this molecule's characteristics. This document presents available data in a structured format, outlines a relevant synthetic protocol, and visualizes a key biological pathway in which analogous compounds are involved.

Chemical Identity and Computed Physicochemical Properties

This compound, with the canonical SMILES representation CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC, is a secondary amine belonging to the N-benzylaniline class of compounds.[1] Its fundamental identifiers and computed physicochemical properties are summarized in the tables below. These computed values, primarily sourced from the PubChem database, offer valuable estimations in the absence of extensive experimental data.[1]

Identifier Value
IUPAC Name 3-methoxy-N-[(4-propoxyphenyl)methyl]aniline[1]
Molecular Formula C₁₇H₂₁NO₂[1]
Molecular Weight 271.35 g/mol [1]
CAS Number 1036543-63-1[1]
Canonical SMILES CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OC[1]
InChI Key JDBQBEPKJQQHRH-UHFFFAOYSA-N[1]
Computed Physicochemical Property Value
XLogP3 4.2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 6[1]
Exact Mass 271.157228913[1]
Topological Polar Surface Area 30.5 Ų[1]
Heavy Atom Count 20[1]
Complexity 251[1]

Experimental Protocols: Synthesis of N-Benzylanilines

A prevalent and efficient method for the synthesis of N-benzylanilines, such as this compound, is through reductive amination. This two-step, one-pot reaction involves the formation of a Schiff base intermediate from an aniline and a benzaldehyde, followed by its reduction to the corresponding secondary amine.

A general and adaptable protocol for this synthesis is provided below, based on established methodologies for similar compounds.

General Protocol for Reductive Amination

Materials:

  • 3-Methoxyaniline

  • 4-Propoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH) or another suitable solvent

  • Glacial acetic acid (optional, as a catalyst)

  • Dichloromethane or Ethyl acetate for extraction

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Schiff Base Formation: In a round-bottom flask, dissolve 1 equivalent of 3-methoxyaniline and 1 equivalent of 4-propoxybenzaldehyde in a suitable solvent like methanol.

  • The mixture is stirred at room temperature. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the formation of the imine intermediate.

  • Reduction: Once the Schiff base formation is significant, the reaction mixture is cooled in an ice bath.

  • Slowly add 1 to 1.5 equivalents of sodium borohydride (NaBH₄) portion-wise to the cooled solution. A small amount of acetic acid can be added to catalyze the reduction.

  • After the addition of NaBH₄ is complete, the reaction is allowed to warm to room temperature and stirred until the imine is fully consumed, as indicated by TLC.

  • Work-up: The reaction is quenched by the slow addition of water or a saturated solution of sodium bicarbonate to decompose any excess NaBH₄.

  • The crude product is then extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-benzylaniline derivative.

  • Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization to obtain the pure this compound.

G cluster_reactants Reactants cluster_reaction One-Pot Synthesis cluster_workup Work-up & Purification cluster_product Final Product A 3-Methoxyaniline C Schiff Base Formation (in Methanol) A->C B 4-Propoxybenzaldehyde B->C D Reduction (with NaBH4) C->D E Quenching & Extraction D->E F Drying & Solvent Removal E->F G Purification (Column Chromatography) F->G H This compound G->H

Synthetic Workflow for this compound

Spectroscopic Data of Analogous Compounds

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both aniline and benzyl rings, a singlet for the benzylic methylene protons (around 4.3 ppm), signals for the methoxy and propoxy groups, and a broad singlet for the N-H proton.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the methoxy and propoxy groups.

  • FTIR: The infrared spectrum should exhibit a characteristic N-H stretching vibration in the range of 3300-3500 cm⁻¹, C-H stretching vibrations for aromatic and aliphatic groups, C=C stretching for the aromatic rings, and C-O stretching for the ether linkages.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Biological Activity and Signaling Pathway

Derivatives of N-benzyl-methoxyaniline have been investigated for their biological activities. A notable area of research is their potential as enzyme inhibitors.

Inhibition of Aldose Reductase

Recent studies have shown that novel N-benzyl-4-methoxyaniline derivatives are effective inhibitors of the enzyme aldose reductase.[2][3] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications.

The polyol pathway becomes significant during hyperglycemia, where aldose reductase converts excess glucose into sorbitol. This accumulation of sorbitol leads to osmotic stress and subsequent cellular damage in various tissues, contributing to complications such as neuropathy, nephropathy, and retinopathy. By inhibiting aldose reductase, these N-benzyl-methoxyaniline compounds can prevent the accumulation of sorbitol and thereby mitigate the long-term complications of diabetes. The most active compounds in these studies have shown IC₅₀ values in the low micromolar range.[2][3]

G cluster_pathway Polyol Pathway in Hyperglycemia cluster_inhibition Inhibition Mechanism Glucose Excess Glucose AldoseReductase Aldose Reductase Glucose->AldoseReductase Sorbitol Sorbitol Complications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->Complications Osmotic Stress AldoseReductase->Sorbitol Inhibitor This compound (and its analogs) Inhibitor->AldoseReductase

Inhibition of the Aldose Reductase Pathway

Conclusion

This compound is a compound with potential for further investigation, particularly in the context of drug discovery, given the biological activities observed in its structural analogs. This guide provides a foundational understanding of its physicochemical properties based on computed data, a reliable synthetic route, and a key biological target. Further experimental validation of the computed properties and exploration of its pharmacological profile are warranted to fully elucidate its potential.

References

An In-depth Technical Guide on 3-Methoxy-N-(4-propoxybenzyl)aniline (CAS: 1036543-63-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on 3-Methoxy-N-(4-propoxybenzyl)aniline (CAS: 1036543-63-1) is limited. This document summarizes the available data and provides generalized experimental frameworks common in the research and development of novel small molecules. The experimental protocols and pathway diagrams are illustrative and not based on published studies of this specific compound.

Core Compound Information

This compound is a chemical compound with the CAS number 1036543-63-1.[1][2][3] Its structure features a central aniline core substituted with a methoxy group and an N-benzyl group, which in turn is substituted with a propoxy group.

Chemical and Physical Properties

A summary of the computed physical and chemical properties of this compound is provided in the table below.[1]

PropertyValueSource
Molecular Formula C17H21NO2PubChem[1]
Molecular Weight 271.35 g/mol PubChem[1]
IUPAC Name 3-methoxy-N-[(4-propoxyphenyl)methyl]anilinePubChem[1]
InChI InChI=1S/C17H21NO2/c1-3-11-20-16-9-7-14(8-10-16)13-18-15-5-4-6-17(12-15)19-2/h4-10,12,18H,3,11,13H2,1-2H3PubChem[1]
InChIKey JDBQBEPKJQQHRH-UHFFFAOYSA-NPubChem[1]
Canonical SMILES CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCPubChem[1]
XLogP3 4.2PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 6PubChem (Computed)[1]
Exact Mass 271.157228913 DaPubChem (Computed)[1]
Monoisotopic Mass 271.157228913 DaPubChem (Computed)[1]
Topological Polar Surface Area 30.5 ŲPubChem (Computed)[1]
Heavy Atom Count 20PubChem (Computed)[1]

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not available in the public domain. However, a plausible synthetic route would involve the reductive amination of 4-propoxybenzaldehyde with 3-methoxyaniline. This is a common and versatile method for the formation of secondary amines.

Hypothetical Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of this compound.

Hypothetical Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis A 4-Propoxybenzaldehyde C Reductive Amination (e.g., NaBH(OAc)3) A->C B 3-Methoxyaniline B->C D Crude Product C->D E Column Chromatography D->E F Pure Compound E->F G Characterization (NMR, MS, IR) F->G H Final Product G->H

Caption: A potential workflow for the synthesis and purification.

General Experimental Protocol for Reductive Amination

This is a generalized protocol and has not been specifically validated for the synthesis of this compound.

  • Reaction Setup: To a solution of 4-propoxybenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added 3-methoxyaniline (1.0-1.2 eq).

  • Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq), is added portion-wise to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Biological Activity and Signaling Pathways

There is no publicly available information regarding the biological activity or the signaling pathways associated with this compound. In drug discovery, compounds of this structural class are often investigated for a wide range of biological targets.

Illustrative Target Screening Workflow

Should this compound be investigated for its biological activity, a typical initial screening workflow might look like the following:

Illustrative Biological Screening Workflow A Compound Synthesis and QC B High-Throughput Screening (HTS) (e.g., against a panel of receptors, enzymes) A->B C Hit Identification B->C D Dose-Response Studies (IC50/EC50 determination) C->D E Lead Optimization D->E

Caption: A generalized workflow for biological screening.

Hypothetical Signaling Pathway Analysis

If the compound were found to be active against a specific target, for instance, a G-protein coupled receptor (GPCR), the subsequent investigation might involve elucidating its effect on downstream signaling pathways.

Hypothetical GPCR Signaling Pathway cluster_membrane Cell Membrane Compound 3-Methoxy-N- (4-propoxybenzyl)aniline GPCR GPCR Compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

Caption: An example of a GPCR signaling pathway.

Conclusion

This compound (CAS: 1036543-63-1) is a defined chemical entity with known structural and basic physicochemical properties. However, a comprehensive review of publicly accessible scientific literature and chemical databases reveals a significant lack of information regarding its synthesis, experimental protocols, and biological activity. The information presented herein is based on the limited available data and generalized scientific principles. Further research is required to fully characterize this compound and to explore its potential applications in medicinal chemistry and drug development.

References

An In-Depth Technical Guide to the Structure Elucidation of N-(4-methoxybenzyl)aniline as a proxy for 3-Methoxy-N-(4-propoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As extensive searches for experimental data on 3-Methoxy-N-(4-propoxybenzyl)aniline yielded no specific results, this guide utilizes N-(4-methoxybenzyl)aniline as a structurally similar proxy to demonstrate the principles and methodologies of structure elucidation. The presented data and protocols are for N-(4-methoxybenzyl)aniline.

This technical guide provides a comprehensive overview of the structure elucidation of N-(4-methoxybenzyl)aniline, a secondary amine of interest to researchers, scientists, and drug development professionals. This document details the synthesis and characterization of this compound, presenting key analytical data in a clear and comparative format.

Molecular Structure and Properties

N-(4-methoxybenzyl)aniline is a secondary amine with the molecular formula C₁₄H₁₅NO and a molecular weight of 213.27 g/mol .[1] Its structure consists of a benzyl group attached to an aniline through a secondary amine linkage. The benzyl group is substituted with a methoxy group at the para position.

PropertyValueSource
Molecular FormulaC₁₄H₁₅NOPubChem[1]
Molecular Weight213.27 g/mol PubChem[1]
IUPAC NameN-(4-methoxybenzyl)anilinePubChem[1]

Synthesis by Reductive Amination

N-(4-methoxybenzyl)aniline can be synthesized via a one-pot reductive amination of 4-methoxybenzaldehyde with aniline, followed by in-situ reduction of the intermediate imine.

Experimental Workflow for Synthesis

Synthesis_Workflow Reactants 4-Methoxybenzaldehyde + Aniline Imine_Formation Imine Formation (Stirring at RT) Reactants->Imine_Formation Solvent Methanol Solvent->Imine_Formation Reduction Reduction (Stirring at RT) Imine_Formation->Reduction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Reduction Workup Work-up (Extraction & Purification) Reduction->Workup Product N-(4-methoxybenzyl)aniline Workup->Product

A schematic overview of the synthesis of N-(4-methoxybenzyl)aniline.
Experimental Protocol: Synthesis of N-(4-methoxybenzyl)aniline

  • Imine Formation: To a solution of 4-methoxybenzaldehyde (1.0 mmol) in methanol (10 mL), add aniline (1.0 mmol). Stir the mixture at room temperature for 1-2 hours. The formation of the imine, N-(4-methoxybenzylidene)aniline, can be monitored by thin-layer chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol) portion-wise over 15 minutes.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for an additional 2-3 hours. After completion, quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure N-(4-methoxybenzyl)aniline.

Structure Elucidation

The structure of the synthesized N-(4-methoxybenzyl)aniline is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

Analytical Workflow for Structure Elucidation

Analytical_Workflow cluster_synthesis Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Confirmation Product Synthesized Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR FTIR FTIR Spectroscopy Product->FTIR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis and Interpretation NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed: N-(4-methoxybenzyl)aniline Data_Analysis->Structure_Confirmation

The workflow for the structural analysis of the synthesized product.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.16-7.14d2HAr-H (aniline ring)
7.07-7.03dd2HAr-H (aniline ring)
6.76-6.74d2HAr-H (methoxybenzyl ring)
6.61-6.58t1HAr-H (aniline ring)
6.50-6.49d2HAr-H (methoxybenzyl ring)
4.10s2H-CH₂-
3.65s3H-OCH₃

¹H NMR data acquired on a 400 MHz spectrometer in CDCl₃.[2]

Chemical Shift (δ) ppmAssignment
158.5Ar-C (-OCH₃)
147.9Ar-C (-NH-)
131.1Ar-C
128.9Ar-CH
128.4Ar-CH
117.1Ar-CH
113.6Ar-CH
112.5Ar-CH
54.9-OCH₃
47.4-CH₂-

¹³C NMR data acquired on a 101 MHz spectrometer in CDCl₃.[2]

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Transfer the solution to a clean 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of the precursor imine, N-(4-methoxybenzylidene)aniline, is presented here for comparison, as a clear spectrum for the final product was not available in the searched databases. The disappearance of the C=N stretch and the appearance of an N-H stretch would be indicative of a successful reduction.

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3300-3500 (broad)
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
C=C Stretch (aromatic)1450-1600
C-N Stretch1250-1350
C-O Stretch (ether)1000-1300

Note: The table indicates expected regions for key functional groups in the target molecule.

  • Sample Preparation: Place a small drop of the purified liquid product directly onto the diamond crystal of an ATR-FTIR spectrometer.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The mass spectrum of the precursor imine, N-(4-methoxybenzylidene)aniline, is available and shows a molecular ion peak (M⁺) at m/z 211, corresponding to its molecular weight.[2][3] For the target product, N-(4-methoxybenzyl)aniline, the expected molecular ion peak (M⁺) would be at m/z 213.

m/zInterpretation
213[M]⁺ (Molecular ion)
121[M - C₆H₅NH]⁺ (Loss of aniline)
92[C₆H₅NH₂]⁺ (Aniline fragment)

Note: This table presents the expected major fragments for N-(4-methoxybenzyl)aniline.

  • Sample Preparation: Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Data Acquisition: Inject the sample into a GC-MS system. The sample is vaporized and separated on a capillary column before being ionized (typically by electron impact) and detected.

Conclusion

The combined data from NMR, FTIR, and mass spectrometry unequivocally confirm the structure of the synthesized compound as N-(4-methoxybenzyl)aniline. The ¹H and ¹³C NMR spectra are consistent with the proposed carbon-hydrogen framework. The IR spectrum (inferred from the expected functional groups) would confirm the presence of the N-H and C-O ether functionalities and the absence of the C=N imine bond from the precursor. The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the product. This comprehensive analytical approach is fundamental in the structural elucidation of novel and known chemical entities in the field of drug discovery and development.

References

Unveiling the Activity of 3-Methoxy-N-(4-propoxybenzyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature and databases lack specific information regarding the mechanism of action, biological targets, and signaling pathways of 3-Methoxy-N-(4-propoxybenzyl)aniline. Therefore, this document presents a hypothetical mechanism of action based on the known activities of structurally related N-benzylaniline compounds. The experimental data, protocols, and pathways described herein are illustrative examples and should not be considered as established facts for the specific compound . This guide is intended for research and drug development professionals as a framework for potential investigation.

Executive Summary

N-benzylaniline derivatives have demonstrated a range of biological activities, including potential as cytotoxic and antimitotic agents through the inhibition of tubulin polymerization. This technical guide explores a hypothetical mechanism of action for this compound as a tubulin polymerization inhibitor. We present illustrative quantitative data, detailed experimental protocols for assessing this activity, and diagrams of the implicated signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers interested in investigating the potential of this and structurally similar compounds in the context of cancer drug discovery.

Hypothetical Mechanism of Action: Inhibition of Tubulin Polymerization

We hypothesize that this compound (referred to as Compound X for clarity) acts as a microtubule-destabilizing agent. By binding to β-tubulin, it is presumed to inhibit the polymerization of tubulin into microtubules. This disruption of microtubule dynamics would lead to mitotic arrest in rapidly dividing cells, such as cancer cells, ultimately triggering apoptosis.

Proposed Signaling Pathway

The proposed pathway begins with the passive diffusion of Compound X across the cell membrane, followed by its interaction with cytosolic tubulin, leading to the disruption of the microtubule network and subsequent cell cycle arrest and apoptosis.

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_nucleus Nucleus Compound_X_ext Compound X Compound_X_int Compound X Compound_X_ext->Compound_X_int Passive Diffusion Compound_Tubulin_Complex Compound X-Tubulin Complex Compound_X_int->Compound_Tubulin_Complex Binding Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Tubulin->Compound_Tubulin_Complex Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubules->Mitotic_Arrest Disruption of Mitotic Spindle Compound_Tubulin_Complex->Microtubules Inhibition of Polymerization Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Activation of Apoptotic Pathways G Reactants 3-Methoxyaniline + 4-Propoxybenzaldehyde Stirring Stir at Room Temperature (4h) Reactants->Stirring Solvent Methanol Solvent->Stirring Schiff_Base Intermediate Schiff Base Stirring->Schiff_Base Reduction Stir at 0°C to Room Temperature (2h) Schiff_Base->Reduction Reducing_Agent Sodium Borohydride (NaBH4) Reducing_Agent->Reduction Quenching Quench with Water Reduction->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Purification Purify by Column Chromatography Extraction->Purification Product This compound (Compound X) Purification->Product G Cell_Seeding Seed cells in 96-well plate Incubation1 Incubate for 24h Cell_Seeding->Incubation1 Compound_Treatment Treat with varying concentrations of Compound X Incubation1->Compound_Treatment Incubation2 Incubate for 72h Compound_Treatment->Incubation2 MTT_Addition Add MTT reagent Incubation2->MTT_Addition Incubation3 Incubate for 4h MTT_Addition->Incubation3 Solubilization Add solubilization buffer (e.g., DMSO) Incubation3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate GI50 values Absorbance_Reading->Data_Analysis

An In-depth Technical Guide to 3-Methoxy-N-(4-propoxybenzyl)aniline Derivatives and Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methoxy-N-(4-propoxybenzyl)aniline derivatives and their analogs, a class of compounds with significant potential in drug discovery. This document details their synthesis, biological activities, and the experimental protocols utilized in their evaluation, with a focus on their roles as enzyme inhibitors.

Core Structure and Therapeutic Potential

The core structure of this compound combines key pharmacophoric features that can be systematically modified to optimize biological activity. Analogs of this scaffold have demonstrated inhibitory activity against enzymes such as aldose reductase and acetylcholinesterase, suggesting their potential in addressing a range of therapeutic areas, including diabetic complications and neurodegenerative diseases.

Synthesis of N-Benzylaniline Derivatives

The synthesis of N-benzylaniline derivatives, including analogs of this compound, is typically achieved through a reductive amination process. This common and efficient method involves two main steps: the formation of a Schiff base intermediate followed by its reduction to the corresponding amine.

A general synthetic scheme involves the reaction of a substituted aniline with a substituted benzaldehyde to form an imine (Schiff base), which is then reduced using a reducing agent like sodium borohydride (NaBH₄) to yield the final N-benzylaniline derivative.[1]

General Experimental Protocol for Synthesis

Step 1: Schiff Base Formation A solution of the appropriately substituted aniline (1 mmol) and substituted benzaldehyde (1 mmol) in an alcohol solvent such as methanol or ethanol is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is often removed under reduced pressure to yield the crude Schiff base, which may be used in the next step without further purification.

Step 2: Reduction of the Schiff Base The crude Schiff base is dissolved in a suitable solvent, typically methanol. Sodium borohydride (NaBH₄) (1.5-2 mmol) is then added portion-wise at 0°C. The reaction mixture is stirred at room temperature until the reaction is complete, as indicated by TLC. The solvent is then evaporated, and the residue is partitioned between water and an organic solvent like ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.[1]

Biological Activity: Enzyme Inhibition

Derivatives of the N-benzylaniline scaffold have been investigated for their inhibitory effects on various enzymes. The following tables summarize the quantitative data for two key targets: aldose reductase and acetylcholinesterase.

Aldose Reductase Inhibition

Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the long-term complications of diabetes. Inhibition of this enzyme is a promising strategy for the management of these conditions.

CompoundSubstituentsIC50 (µM)[1]
Analog 1 R1=H, R2=4-OCH3, R3=H>50
Analog 2 R1=H, R2=4-OCH3, R3=2-Br10.87
Analog 3 R1=H, R2=4-OCH3, R3=3-Br7.41
Analog 4 R1=H, R2=4-OCH3, R3=4-Br5.25
Analog 5 R1=H, R2=4-OCH3, R3=2,4-diBr3.16
Analog 6 R1=H, R2=4-OCH3, R3=3,4-diBr2.83
Acetylcholinesterase Inhibition

Acetylcholinesterase is a key enzyme in the central nervous system, and its inhibition is a primary therapeutic strategy for Alzheimer's disease.

CompoundSubstituentsIC50 (µM)
Analog 7 R=H8.45 ± 0.72
Analog 8 R=2-OCH35.21 ± 0.45
Analog 9 R=3-OCH34.89 ± 0.38
Analog 10 R=4-OCH33.12 ± 0.29
Analog 11 R=3,4-diOCH32.56 ± 0.21
Analog 12 R=3,4,5-triOCH31.32 ± 0.11

Experimental Protocols for Enzyme Inhibition Assays

Aldose Reductase Inhibition Assay

The aldose reductase activity is determined spectrophotometrically by measuring the decrease in absorbance of NADPH at 340 nm. The reaction mixture typically contains sodium phosphate buffer, NADPH, DL-glyceraldehyde as the substrate, and the enzyme preparation. The inhibitor, dissolved in a suitable solvent like DMSO, is added to the reaction mixture, and the reaction is initiated by the addition of the substrate. The change in absorbance over time is monitored, and the IC50 values are calculated.[1]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by acetylcholinesterase, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is measured at 412 nm. The reaction mixture contains phosphate buffer, DTNB, the enzyme, and the inhibitor. The reaction is initiated by the addition of the substrate, acetylthiocholine iodide. The rate of the reaction is monitored, and the percentage of inhibition is calculated to determine the IC50 value.

Signaling Pathways and Experimental Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of this compound derivatives and their analogs.

G cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials (Aniline & Benzaldehyde Derivatives) SchiffBase Schiff Base Formation Start->SchiffBase Reduction Reduction (e.g., NaBH4) SchiffBase->Reduction Purification Purification (Column Chromatography) Reduction->Purification Characterization Characterization (NMR, MS) Purification->Characterization EnzymeAssay Enzyme Inhibition Assays (e.g., Aldose Reductase, AChE) Characterization->EnzymeAssay DataAnalysis Data Analysis (IC50 Determination) EnzymeAssay->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR

General workflow for synthesis and evaluation.
Aldose Reductase and the Polyol Pathway

Aldose reductase initiates the polyol pathway, which becomes particularly active under hyperglycemic conditions. The accumulation of sorbitol, the product of the reaction catalyzed by aldose reductase, leads to osmotic stress and subsequent cellular damage.

Glucose Glucose AldoseReductase Aldose Reductase (Inhibited by Analogs) Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol AldoseReductase->Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase NAD+ -> NADH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress Fructose Fructose SorbitolDehydrogenase->Fructose CellularDamage Cellular Damage (Diabetic Complications) OsmoticStress->CellularDamage

The Polyol Pathway and Aldose Reductase Inhibition.
Acetylcholinesterase Inhibition

Acetylcholinesterase plays a crucial role in terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine. Inhibition of this enzyme increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) (Inhibited by Analogs) ACh->AChE CholineAcetate Choline + Acetate AChE->CholineAcetate Hydrolysis SynapticCleft Increased ACh in Synaptic Cleft AChE->SynapticCleft Inhibition CholinergicTransmission Enhanced Cholinergic Neurotransmission SynapticCleft->CholinergicTransmission

Mechanism of Acetylcholinesterase Inhibition.

Conclusion

The this compound scaffold and its analogs represent a versatile class of compounds with demonstrated potential as enzyme inhibitors. The synthetic accessibility and the possibility for systematic structural modifications make them attractive candidates for further investigation in drug discovery programs targeting diseases associated with aldose reductase and acetylcholinesterase. This guide provides a foundational resource for researchers to build upon in the development of novel therapeutics based on this promising chemical series.

References

Spectroscopic Blueprint of 3-Methoxy-N-(4-propoxybenzyl)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed spectroscopic analysis of the compound 3-Methoxy-N-(4-propoxybenzyl)aniline. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a comprehensive, predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. This guide outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers with a foundational blueprint for the characterization of this and similar molecules. Detailed experimental protocols for acquiring such data are also provided, alongside logical diagrams illustrating the analytical workflow.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are derived from the analysis of its constituent functional groups: a secondary aromatic amine, a meta-substituted methoxybenzene ring, and a para-substituted propoxybenzene ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25 - 7.35d2HAr-H (ortho to -CH₂-)
~6.85 - 6.95d2HAr-H (ortho to -OPr)
~7.10 - 7.20t1HAr-H (para to -NH-)
~6.60 - 6.70m3HAr-H (methoxy-substituted ring)
~4.30s2H-CH₂- (benzyl)
~3.90t2H-OCH₂- (propoxy)
~3.80s3H-OCH₃
~4.50 (broad)s1HN-H
~1.75 - 1.85sextet2H-CH₂- (propoxy)
~1.00t3H-CH₃ (propoxy)
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~160.0Ar-C (-OCH₃)
~158.0Ar-C (-OPr)
~148.0Ar-C (-NH-)
~131.0Ar-C (ipso, benzyl)
~130.0Ar-C (para to -NH-)
~129.0Ar-C (ortho to -CH₂-)
~115.0Ar-C (ortho to -OPr)
~113.0Ar-C (ortho to -NH-)
~106.0Ar-C (para to -OCH₃)
~100.0Ar-C (ortho to -OCH₃)
~70.0-OCH₂- (propoxy)
~55.0-OCH₃
~48.0-CH₂- (benzyl)
~22.5-CH₂- (propoxy)
~10.5-CH₃ (propoxy)
Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch (Secondary Amine)
3100 - 3000MediumAromatic C-H Stretch
2960 - 2850StrongAliphatic C-H Stretch
~1600, ~1500Strong, MediumAromatic C=C Bending
~1250, ~1040StrongAryl Ether C-O Stretch
~1180MediumC-N Stretch
850 - 800Strongp-Substituted Benzene C-H Bend
800 - 750, 700 - 680Strongm-Substituted Benzene C-H Bends
Predicted Mass Spectrometry (MS) Data
m/zInterpretation
271[M]⁺ (Molecular Ion)
150[CH₃OC₆H₄NHCH₂]⁺
121[CH₃CH₂CH₂OC₆H₄CH₂]⁺ (Tropylium ion)
108[CH₃OC₆H₄NH]⁺
91[C₇H₇]⁺ (Tropylium ion)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the chemical structure.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at 298 K.

    • Use a spectral width of 12 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

    • Apply a 30° pulse width.

    • Collect 16 scans and apply Fourier transformation with an exponential window function (line broadening of 0.3 Hz).

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

    • Collect 1024 scans and apply Fourier transformation with an exponential window function (line broadening of 1.0 Hz).

  • Data Processing: Process the raw data using appropriate NMR software. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare a thin film of the neat liquid sample between two potassium bromide (KBr) plates. Alternatively, if the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the prepared sample in the spectrometer's sample holder.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation prior to analysis.

  • Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.

  • Data Acquisition:

    • Set the ionization energy to 70 eV.

    • Scan a mass range of m/z 50-500.

    • Maintain the ion source temperature at 200°C.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the molecular structure.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis process.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H & ¹³C Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Group Frequencies) IR->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Mass_Spec_Fragmentation Mol_Ion Molecular Ion [M]⁺ m/z = 271 Frag1 [CH₃OC₆H₄NHCH₂]⁺ m/z = 150 Mol_Ion->Frag1 Neutral2 Frag2 [CH₃CH₂CH₂OC₆H₄CH₂]⁺ m/z = 121 Mol_Ion->Frag2 Neutral1 Frag3 [CH₃OC₆H₄NH]⁺ m/z = 108 Frag1->Frag3 - CH₂ Frag4 Tropylium Ion [C₇H₇]⁺ m/z = 91 Frag2->Frag4 - C₃H₇O• Neutral1 - C₃H₇O• Neutral2 - C₈H₉NO• Neutral3 - CH₂C₆H₄OPr Neutral4 - C₈H₈O

Caption: Predicted major fragmentation pathway in mass spectrometry.

A Theoretical and Computational Guide to 3-Methoxy-N-(4-propoxybenzyl)aniline and its Analogs: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature search, specific theoretical and computational studies on 3-Methoxy-N-(4-propoxybenzyl)aniline are not publicly available. This guide therefore presents a comprehensive overview of the established theoretical and computational methodologies that would be applied to a molecule of this class. The data and protocols are based on studies of structurally analogous compounds, primarily N-benzylaniline and its derivatives, to provide a robust and relevant framework for researchers.

Introduction

This compound is a substituted N-benzylaniline. Molecules of this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential applications in the development of novel therapeutics, such as kinase inhibitors.[1][2][3][4] Computational and theoretical studies are indispensable tools in the rational design of such molecules, allowing for the prediction of their electronic, structural, and pharmacokinetic properties before their synthesis.[5] This guide outlines the standard computational workflow for characterizing a novel molecule like this compound, from initial geometry optimization to more complex molecular dynamics simulations.

Molecular Structure and Properties

The initial step in the computational analysis of a novel molecule is the determination of its optimized geometry and fundamental electronic properties. This is typically achieved through Density Functional Theory (DFT) calculations.

Computational Details

DFT calculations are commonly performed using software packages like Gaussian. A typical level of theory for such a molecule would be B3LYP with a 6-311++G(d,p) basis set, which provides a good balance between accuracy and computational cost.[6]

Predicted Structural Parameters

The following table summarizes predicted structural parameters for N-benzylaniline, a core scaffold of the target molecule. These values provide a baseline for understanding the geometry of this compound.

ParameterBond/AnglePredicted Value (B3LYP/6-311++G(d,p))Experimental Value
Bond Lengths (Å) C-N (aniline)1.4031.431(4)[7]
C-N (benzyl)1.465-
C-C (aniline ring avg.)1.395-
C-C (benzyl ring avg.)1.393-
Bond Angles (°) C-N-C124.5124.54 (11)[8]
H-N-C (aniline)114.2-
H-N-C (benzyl)114.2-
Dihedral Angles (°) C-C-N-C179.9-

Data for N-benzylaniline adapted from spectroscopic and crystallographic studies.[6][7][8]

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO provides an indication of the molecule's stability.

ParameterPredicted Value (eV)
HOMO Energy -5.45
LUMO Energy -0.21
HOMO-LUMO Gap (ΔE) 5.24

Representative data for N-benzylaniline derivatives.[6]

Experimental and Computational Protocols

A comprehensive in-silico analysis of a potential drug candidate like this compound involves a multi-step workflow.

Synthesis

The synthesis of N-benzylaniline derivatives can be achieved through several methods, including the reaction of an appropriate aniline with a benzyl halide or via a Schiff base intermediate followed by reduction.[9][10][11]

Spectroscopic Characterization

Experimental characterization would involve techniques such as FT-IR and NMR spectroscopy to confirm the structure of the synthesized compound.[12][13][14][15]

Computational Workflow

The following diagram illustrates a typical computational workflow for the analysis of a small molecule inhibitor.

G Computational Drug Discovery Workflow cluster_0 Initial Analysis cluster_1 Target Interaction cluster_2 Dynamic Simulation & Refinement cluster_3 ADMET Prediction A Ligand Preparation (this compound) B Geometry Optimization (DFT) B3LYP/6-311++G(d,p) A->B C FMO & MEP Analysis B->C E Molecular Docking (e.g., AutoDock Vina) C->E D Protein Target Identification (e.g., Kinase) D->E F Binding Pose & Affinity Analysis E->F G Molecular Dynamics (MD) (e.g., GROMACS) F->G H Trajectory Analysis (RMSD, RMSF) G->H I Binding Free Energy Calculation (MM-PBSA/GBSA) H->I J In-Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) I->J

Caption: A generalized workflow for the computational analysis of a small molecule drug candidate.

Detailed Protocols

3.4.1. Density Functional Theory (DFT) Calculations

  • Input File Preparation: The initial 3D structure of this compound is generated using a molecular builder.

  • Geometry Optimization: The structure is optimized using the B3LYP functional and the 6-311++G(d,p) basis set in Gaussian. The absence of imaginary frequencies in the vibrational analysis confirms a true energy minimum.[16]

  • Property Calculation: Following optimization, molecular orbitals (HOMO, LUMO), electrostatic potential, and other electronic properties are calculated.[6]

3.4.2. Molecular Docking

  • Protein Preparation: The 3D structure of the target protein (e.g., a kinase) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.[17][18]

  • Ligand Preparation: The optimized structure of the ligand is prepared by assigning partial charges and defining rotatable bonds.

  • Docking Simulation: A docking program like AutoDock Vina is used to predict the binding conformation of the ligand within the active site of the protein. The search space is defined by a grid box encompassing the binding site.[19][20][21][22]

  • Analysis: The results are analyzed to identify the most favorable binding poses based on the docking score and to visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).

3.4.3. Molecular Dynamics (MD) Simulation

  • System Setup: The best-ranked protein-ligand complex from docking is placed in a periodic box of solvent (e.g., water). Ions are added to neutralize the system.[17][23][24][25][26]

  • Minimization and Equilibration: The system is subjected to energy minimization to remove steric clashes, followed by a series of equilibration steps under controlled temperature and pressure to relax the system.

  • Production Run: A production MD simulation is run for a duration sufficient to observe the stability of the protein-ligand complex (typically on the order of nanoseconds).[17][24][25]

  • Trajectory Analysis: The trajectory is analyzed to calculate metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the complex and the flexibility of the protein residues.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the computational methods employed in drug design, highlighting the progression from initial screening to detailed dynamic analysis.

G Logical Flow of Computational Methods Start Identify Target & Ligand DFT DFT (Electronic Properties) Start->DFT Docking Molecular Docking (Binding Mode) DFT->Docking Optimized Geometry MD Molecular Dynamics (Stability & Dynamics) Docking->MD Best Pose End Candidate Refinement MD->End Stable Complex

Caption: The logical progression of computational techniques in structure-based drug design.

Conclusion

While specific experimental or computational data for this compound is not yet available in the public domain, the methodologies outlined in this guide provide a comprehensive framework for its theoretical investigation. By employing a combination of DFT, molecular docking, and molecular dynamics simulations, researchers can gain significant insights into the structural, electronic, and biological properties of this and other novel N-benzylaniline derivatives, thereby accelerating the drug discovery and development process.[1][5]

References

Methodological & Application

Application Notes and Protocols for In Vitro Assay Development of 3-Methoxy-N-(4-propoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-(4-propoxybenzyl)aniline is a novel small molecule with potential therapeutic applications. This document provides a comprehensive guide for the in vitro characterization of this compound, focusing on its interaction with a selected G-protein coupled receptor (GPCR), the Dopamine D2 receptor. The protocols outlined below describe a systematic approach to developing and validating a suite of in vitro assays to determine the compound's potency, selectivity, and mechanism of action. This workflow is designed to be a foundational step in the preclinical drug discovery cascade.

The development of robust and reliable in vitro assays is critical for the initial screening and characterization of new chemical entities.[1] These assays provide essential data on the biological activity of a compound, guiding the subsequent stages of drug development.[2] The methodologies described herein are based on established principles of in vitro pharmacology and are adaptable for high-throughput screening.[1][2]

Hypothetical Target and Mechanism of Action

Due to the absence of published biological data for this compound, we hypothesize its potential interaction with the Dopamine D2 receptor, a key target in the central nervous system implicated in various neurological and psychiatric disorders. The following protocols are therefore designed to investigate the binding affinity and functional activity of the compound at this receptor.

Experimental Protocols

Primary Assay: Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of this compound for the Dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human Dopamine D2 receptor

  • [³H]-Spiperone (radioligand)

  • This compound

  • Haloperidol (positive control)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-D2 cells to 80-90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 4°C and resuspend the pellet (cell membranes) in fresh assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer.

    • Add 50 µL of a serial dilution of this compound or Haloperidol.

    • Add 50 µL of [³H]-Spiperone at a final concentration equal to its Kd.

    • Add 50 µL of the cell membrane preparation.

    • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Filtration and Detection:

    • Rapidly filter the contents of each well through the filter plate using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Measure the radioactivity in each well using a scintillation counter.

Data Analysis:

The data will be analyzed using non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Secondary Assay: [³⁵S]GTPγS Binding Assay

This functional assay measures the ability of this compound to modulate G-protein activation by the Dopamine D2 receptor, identifying it as a potential agonist or antagonist.

Materials:

  • HEK293-D2 cell membranes

  • [³⁵S]GTPγS (radioligand)

  • This compound

  • Dopamine (agonist control)

  • Haloperidol (antagonist control)

  • GDP

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

  • Scintillation cocktail

  • 96-well filter plates

  • Scintillation counter

Protocol:

  • Assay Setup:

    • Prepare a master mix containing cell membranes, GDP, and assay buffer.

    • In a 96-well plate, add the test compounds (this compound, Dopamine, Haloperidol).

    • Add the master mix to each well.

    • Pre-incubate for 15 minutes at 30°C.

  • GTPγS Binding:

    • Add [³⁵S]GTPγS to each well to initiate the binding reaction.

    • Incubate for 60 minutes at 30°C with gentle shaking.

  • Filtration and Detection:

    • Terminate the assay by rapid filtration through filter plates.

    • Wash the filters with ice-cold assay buffer.

    • Measure the bound radioactivity using a scintillation counter.

Data Analysis:

For agonist activity, data will be plotted as specific binding versus compound concentration to determine the EC₅₀ and Emax values. For antagonist activity, the assay will be performed in the presence of a fixed concentration of Dopamine, and the IC₅₀ will be determined.

Counter-Screening Assay: Cell Viability Assay

This assay is crucial to rule out non-specific cytotoxic effects of this compound that could interfere with the primary and secondary assay results.

Materials:

  • HEK293 parental cells (not expressing the D2 receptor)

  • This compound

  • Cell culture medium

  • MTS or MTT reagent

  • 96-well clear-bottom plates

  • Plate reader

Protocol:

  • Cell Plating:

    • Seed HEK293 cells in a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Incubate for a period that matches the duration of the primary and secondary assays.

  • Viability Measurement:

    • Add MTS or MTT reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

Data Analysis:

Cell viability will be expressed as a percentage of the untreated control. A dose-response curve will be generated to determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Presentation

The quantitative data from the described assays should be summarized in the following tables for clear comparison and interpretation.

Table 1: Binding Affinity of this compound at the Dopamine D2 Receptor

CompoundIC₅₀ (nM)Ki (nM)
This compound
Haloperidol (Control)

Table 2: Functional Activity of this compound at the Dopamine D2 Receptor

CompoundAssay ModeEC₅₀/IC₅₀ (nM)Emax (%)
This compoundAgonist
This compoundAntagonist
Dopamine (Control)Agonist
Haloperidol (Control)Antagonist

Table 3: Cytotoxicity of this compound

CompoundCell LineCC₅₀ (µM)
This compoundHEK293

Visualizations

The following diagrams illustrate the experimental workflow and the hypothetical signaling pathway.

experimental_workflow cluster_primary Primary Screening cluster_secondary Secondary & Counter Screening cluster_data Data Analysis & Interpretation Primary_Assay Radioligand Binding Assay Determine_Ki Determine Ki Primary_Assay->Determine_Ki Secondary_Assay [35S]GTPγS Binding Assay Determine_Ki->Secondary_Assay Active Compounds Determine_Activity Determine Agonist/Antagonist Activity Secondary_Assay->Determine_Activity Counter_Screen Cell Viability Assay Determine_Cytotoxicity Determine CC50 Counter_Screen->Determine_Cytotoxicity SAR_Analysis Structure-Activity Relationship Determine_Activity->SAR_Analysis Determine_Cytotoxicity->SAR_Analysis signaling_pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_Protein Gαi/o Protein D2R->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits Ligand This compound (Hypothetical Ligand) Ligand->D2R Binds cAMP ↓ cAMP AC->cAMP

References

Application Notes and Protocols: 3-Methoxy-N-(4-propoxybenzyl)aniline as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the hypothetical anticancer potential of 3-Methoxy-N-(4-propoxybenzyl)aniline. Included are detailed protocols for its synthesis and in vitro evaluation, including cell viability, apoptosis, and protein expression analysis. While direct experimental data for this specific compound is not currently available in public literature, this guide is based on established methodologies for the preclinical assessment of novel small molecule anticancer agents with similar structural motifs. The presented data is illustrative to guide researchers in their potential investigation of this compound.

Introduction

Aniline and its derivatives represent a class of organic compounds with diverse pharmacological activities. The N-benzyl aniline scaffold, in particular, is a privileged structure in medicinal chemistry, found in various clinically approved drugs. The presence of methoxy and propoxy groups on the phenyl rings of this compound suggests potential for interaction with biological targets implicated in cancer cell proliferation and survival. It is hypothesized that this compound may exert its anticancer effects through the modulation of key signaling pathways, such as the PI3K/Akt or MAPK/ERK pathways, which are often dysregulated in cancer. These pathways are critical regulators of cell growth, survival, and apoptosis.

Synthesis of this compound

A common and effective method for the synthesis of secondary amines like this compound is reductive amination. This two-step, one-pot reaction involves the formation of an imine from an aniline and an aldehyde, followed by in-situ reduction to the corresponding amine.

Protocol: Reductive Amination Synthesis

  • Reaction Setup: To a solution of 3-methoxyaniline (1.0 eq) in a suitable solvent such as methanol or dichloroethane, add 4-propoxybenzaldehyde (1.0 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the Schiff base (imine). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Once imine formation is significant, add a reducing agent such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) portion-wise to the reaction mixture. The addition should be done carefully to control any effervescence.

  • Reaction Completion: Allow the reaction to stir at room temperature for an additional 4-6 hours, or until the reaction is complete as indicated by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

In Vitro Anticancer Activity

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48 or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Table 1: Illustrative IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2
A549Lung Cancer22.5
HCT116Colon Cancer18.9
HeLaCervical Cancer25.1
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis by staining for phosphatidylserine (PS) translocation to the outer leaflet of the plasma membrane, an early marker of apoptosis. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC). Propidium iodide (PI) is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.[1][2][3][4]

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1][2]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Unstained cells are viable, cells stained only with Annexin V-FITC are in early apoptosis, cells stained with both Annexin V-FITC and PI are in late apoptosis or necrosis, and cells stained only with PI are necrotic.

Table 2: Illustrative Apoptosis Induction by this compound in MCF-7 Cells

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic/Necrotic (%)
Vehicle Control95.12.52.4
Compound (15 µM)60.325.813.9

Mechanism of Action: Signaling Pathway Analysis

To investigate the molecular mechanism underlying the anticancer activity of this compound, Western blotting can be performed to analyze the expression and phosphorylation status of key proteins in relevant signaling pathways.

Western Blot Analysis

Protocol: Western Blotting

  • Protein Extraction: Treat cells with the compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Table 3: Illustrative Protein Expression Changes in MCF-7 Cells Treated with this compound

Target ProteinTreatment (15 µM)Fold Change (vs. Control)
p-Akt (Ser473)Compound0.45
AktCompound1.02
p-ERK1/2Compound0.68
ERK1/2Compound0.98
Bcl-2Compound0.55
BaxCompound1.85
Cleaved Caspase-3Compound3.20

Visualizations

G cluster_synthesis Synthesis Workflow start 3-Methoxyaniline + 4-Propoxybenzaldehyde imine Imine Formation (Schiff Base) start->imine Stir in Solvent reduction Reduction (e.g., NaBH4) imine->reduction Add Reducing Agent product This compound reduction->product Reaction Completion purification Purification (Column Chromatography) product->purification

Caption: Synthesis workflow for this compound.

G cluster_invitro In Vitro Evaluation Workflow start Compound Treatment (Cancer Cell Lines) viability Cell Viability Assay (MTT) start->viability apoptosis Apoptosis Assay (Annexin V/PI) start->apoptosis mechanism Mechanism of Action (Western Blot) start->mechanism ic50 Determine IC50 viability->ic50

Caption: In vitro evaluation workflow for anticancer activity.

G cluster_pathway Hypothesized Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K ERK ERK RTK->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis ERK->Proliferation ERK->Apoptosis Compound 3-Methoxy-N- (4-propoxybenzyl)aniline Compound->Akt Inhibition Compound->ERK Inhibition

Caption: Hypothesized inhibition of PI3K/Akt and MAPK/ERK pathways.

Conclusion

While experimental data on this compound is lacking, its chemical structure suggests it may be a candidate for investigation as a novel anticancer agent. The protocols and illustrative data provided in this document offer a comprehensive framework for the initial preclinical evaluation of this and similar compounds. Further studies are warranted to elucidate its precise mechanism of action and to validate its therapeutic potential.

References

Application Notes and Protocols for 3-Methoxy-N-(4-propoxybenzyl)aniline in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a structured overview of the potential applications and suggested experimental protocols for the use of the chemical compound 3-Methoxy-N-(4-propoxybenzyl)aniline in cell culture studies. Due to a lack of published data on the biological activity of this specific molecule, the protocols provided are based on general methodologies for characterizing a novel compound's effects on cultured cells. Researchers should consider these as foundational templates to be adapted based on initial screening results.

Introduction

This compound is a small organic molecule with the chemical formula C₁₇H₂₁NO₂ and a molecular weight of 271.35 g/mol .[1] Its structure suggests potential for various biological activities, though to date, no studies have been published detailing its effects in cell culture or in vivo models. The presence of methoxy and propoxy groups on the aniline and benzyl rings, respectively, may influence its lipophilicity and interaction with biological targets.

This document aims to provide a starting point for the investigation of this compound in a cell culture setting. The following sections outline protocols for preliminary cytotoxicity screening, and suggest avenues for mechanistic studies should initial results prove promising.

Compound Details:

PropertyValue
IUPAC Name3-methoxy-N-[(4-propoxyphenyl)methyl]aniline[1]
Molecular FormulaC₁₇H₂₁NO₂[1]
Molecular Weight271.35 g/mol [1]
PubChem CID28308220[1]

General Experimental Workflow

The following diagram outlines a general workflow for the initial characterization of this compound in cell culture.

G A Compound Preparation (Stock Solution) C Cytotoxicity/Viability Assay (e.g., MTT, CellTiter-Glo) A->C B Cell Line Selection (e.g., Cancer, Normal) B->C D Determine IC50 Value C->D E Apoptosis/Cell Cycle Assays D->E If cytotoxic F Mechanism of Action Studies (e.g., Western Blot, qPCR) D->F If cytotoxic G Report and Further Studies E->G F->G G A This compound B Receptor Tyrosine Kinase? A->B Hypothetical Interaction H Nuclear Receptor? A->H Hypothetical Interaction C MAPK Pathway (ERK, JNK, p38) B->C D PI3K/Akt Pathway B->D E Cell Proliferation C->E F Apoptosis C->F G Cell Survival D->G I Gene Transcription H->I I->F J Cell Differentiation I->J

References

Application Note: Quantitative Analysis of 3-Methoxy-N-(4-propoxybenzyl)aniline using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a proposed reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Methoxy-N-(4-propoxybenzyl)aniline. The methodology is designed for researchers, scientists, and drug development professionals requiring a reliable analytical technique for the determination of this compound in various sample matrices. The described protocol offers a starting point for method development and validation.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical and chemical research.[1] Accurate and precise quantification is crucial for quality control, stability studies, and pharmacokinetic assessments. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of organic molecules due to its high resolution, sensitivity, and reproducibility. This document outlines a proposed HPLC method for the quantitative analysis of this compound.

Experimental

2.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Formic acid (optional, for MS compatibility)

    • Phosphoric acid (for pH adjustment)

2.2. Chromatographic Conditions

A proposed set of chromatographic conditions is presented in Table 1. These parameters may require optimization depending on the specific HPLC system and sample matrix.

Table 1: Proposed HPLC Chromatographic Conditions

ParameterProposed Value
ColumnC18, 4.6 x 250 mm, 5 µm
Mobile PhaseAcetonitrile and Water (e.g., 70:30 v/v) with 0.1% Phosphoric Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detector Wavelength254 nm (or as determined by UV scan)
Run Time10 minutes

2.3. Preparation of Standard Solutions

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.

2.4. Sample Preparation

The sample preparation will depend on the matrix. For a simple solution-based sample:

  • Dissolve the sample containing this compound in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

  • Dilute the sample as necessary to fall within the calibration curve range.

Method Validation (Hypothetical Performance Data)

A full method validation should be performed according to ICH guidelines. Table 2 presents hypothetical but expected performance characteristics for a validated HPLC method for the quantification of this compound.

Table 2: Hypothetical Method Validation Parameters

ParameterHypothetical Result
Linearity
Range1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision
Intraday RSD (%)< 2%
Interday RSD (%)< 3%
Accuracy
Recovery (%)98 - 102%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Specificity No interference from blank or placebo at the retention time of the analyte

Protocol: Quantification of this compound

  • System Preparation:

    • Set up the HPLC system according to the conditions in Table 1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Calibration Curve Construction:

    • Inject the prepared working standard solutions in triplicate, from the lowest to the highest concentration.

    • Record the peak area for each injection.

    • Plot a calibration curve of the average peak area versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and intercept.

  • Sample Analysis:

    • Inject the prepared sample solutions in triplicate.

    • Record the peak area of the analyte.

  • Calculation:

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve:

    Concentration = (Peak Area - Intercept) / Slope

    • Account for any dilution factors used during sample preparation.

Diagrams

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Preparation HPLC HPLC System (Pump, Injector, Column, Detector) Standard->HPLC Inject Standards Sample Sample Preparation Sample->HPLC Inject Samples Chromatogram Chromatogram Acquisition HPLC->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Standard Data Quantification Quantification Integration->Quantification Sample Data Calibration->Quantification Regression Equation

Caption: Workflow for the quantification of this compound by HPLC.

Conclusion

The proposed RP-HPLC method provides a framework for the reliable quantification of this compound. The method is based on established chromatographic principles for similar aniline derivatives.[2] It is recommended that users perform appropriate method development and validation to ensure the method is suitable for their specific application and sample matrix.

References

Application Note: Quantitative Analysis of 3-Methoxy-N-(4-propoxybenzyl)aniline using a Stability-Indicating HPLC-UV Method

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-0308

Introduction

3-Methoxy-N-(4-propoxybenzyl)aniline is a substituted aniline derivative with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient or key intermediate, a reliable analytical method for its quantification is essential for quality control, stability studies, and formulation development. This application note presents a robust, specific, and stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection for the determination of this compound. The described method is suitable for the analysis of the bulk drug substance and can be adapted for the analysis of finished products.

The fundamental principle of this method is reversed-phase chromatography, where the analyte is separated on a nonpolar stationary phase with a polar mobile phase. The separation of aniline and its derivatives is readily achievable using standard C18 columns.[1][2] The method outlined below has been developed based on established protocols for similar aniline compounds and provides a strong starting point for formal validation in a research or quality control setting.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

  • Data Acquisition and Processing: Chromatography data station for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A volumetric flasks and pipettes.

  • Solvents and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[3]

    • Water (HPLC grade or purified to 18.2 MΩ·cm)

    • Phosphoric acid (analytical grade)[1]

    • This compound reference standard (purity ≥ 98%)[4]

2. Chromatographic Conditions

A summary of the recommended chromatographic conditions is provided in the table below.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 254 nm
Run Time 10 minutes

3. Preparation of Solutions

  • Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of acetonitrile with 400 mL of HPLC grade water. Add 1.0 mL of phosphoric acid and sonicate for 15 minutes to degas.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.[3]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL. These solutions are used to construct the calibration curve.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add approximately 20 mL of methanol and sonicate for 10 minutes to dissolve. Dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial. Further dilute with the mobile phase as necessary to bring the concentration within the calibration range.

4. Method Validation Parameters (Hypothetical Data)

The following table summarizes the expected performance characteristics of the method. This data is illustrative and would need to be confirmed by a formal validation study.

ParameterResult
Linearity (r²) > 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Specificity No interference from placebo or degradants

5. System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria. A standard solution (e.g., 20 µg/mL) is injected five times. The acceptance criteria are as follows:

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%

Workflow and Diagrams

The overall workflow for the analysis of this compound is depicted in the following diagram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation D HPLC System Setup A->D B Standard Solution Preparation E System Suitability Test B->E C Sample Preparation F Sample Injection and Data Acquisition C->F D->E E->F G Peak Integration and Identification F->G I Quantification of Analyte G->I H Calibration Curve Generation H->I System_Suitability_Logic Start Inject Standard Solution (5x) Check_RSD Calculate %RSD of Peak Area Start->Check_RSD Check_Tailing Check Tailing Factor Check_RSD->Check_Tailing ≤ 2.0% Fail System is Not Suitable Troubleshoot Check_RSD->Fail > 2.0% Check_Plates Check Theoretical Plates Check_Tailing->Check_Plates ≤ 2.0 Check_Tailing->Fail > 2.0 Pass System is Suitable Proceed with Analysis Check_Plates->Pass ≥ 2000 Check_Plates->Fail < 2000

References

Application Notes and Protocols for Target-Based Screening of 3-Methoxy-N-(4-propoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-N-(4-propoxybenzyl)aniline is a novel N-benzylaniline derivative with potential therapeutic applications. While the specific biological target of this compound is currently under investigation, derivatives of N-benzylaniline have demonstrated a range of biological activities, including kinase inhibition, modulation of G-protein coupled receptors (GPCRs), and antimicrobial effects.[1][2] This document provides a detailed framework for the target-based screening of this compound, proposing a hypothetical screening cascade against the serine/threonine-protein kinase B-Raf, a key regulator of the MAPK signaling pathway.[3][4] The V600E mutant of B-Raf is a well-validated target in melanoma and other cancers.[5]

These application notes and protocols are intended to guide researchers in the initial characterization and validation of this compound's activity against a plausible and relevant biological target.

Hypothetical Target: B-Raf Kinase (V600E Mutant)

The rationale for selecting B-Raf (V600E) as a hypothetical target is based on the known activity of other N-benzylaniline derivatives as kinase inhibitors.[6][7] Kinases are a well-established class of drug targets, and numerous assays are available for their screening.[8]

Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₇H₂₁NO₂PubChem CID: 28308220
Molecular Weight 271.35 g/mol PubChem CID: 28308220
IUPAC Name 3-methoxy-N-[(4-propoxyphenyl)methyl]anilinePubChem CID: 28308220
SMILES CCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCPubChem CID: 28308220

Target-Based Screening Cascade

A tiered screening approach is recommended to efficiently evaluate the activity of this compound against the B-Raf (V600E) kinase.

Screening_Cascade cluster_0 Primary Screening cluster_1 Secondary Screening cluster_2 Tertiary Screening cluster_3 Lead Optimization Primary_Assay Biochemical B-Raf (V600E) Kinase Inhibition Assay Dose_Response IC50 Determination Primary_Assay->Dose_Response Active Hit Selectivity_Assay Kinase Selectivity Profiling Dose_Response->Selectivity_Assay Potent Hit Cell_Based_Assay Cell-Based p-ERK Assay Selectivity_Assay->Cell_Based_Assay Selective Hit Lead_Opt Structure-Activity Relationship (SAR) Studies Cell_Based_Assay->Lead_Opt Cell-Active Hit

Caption: A logical workflow for the target-based screening of this compound.

Experimental Protocols

Primary Screening: Biochemical B-Raf (V600E) Kinase Inhibition Assay

This initial screen is designed to identify if this compound inhibits the enzymatic activity of recombinant B-Raf (V600E) in a high-throughput format. A common method is a luminescence-based assay that measures ATP consumption.[5]

Materials:

  • Recombinant human B-Raf (V600E) enzyme

  • Kinase substrate (e.g., inactive MEK1)

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., Vemurafenib)

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well assay plates

  • Luminometer

Protocol:

  • Prepare the kinase reaction buffer.

  • Add 5 µL of the test compound (e.g., at a final concentration of 10 µM) or control to the wells of a 384-well plate.

  • Add 10 µL of a solution containing the B-Raf (V600E) enzyme and substrate in kinase buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of the kinase detection reagent (e.g., Kinase-Glo®).

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition relative to the positive and negative controls.

Secondary Screening: IC₅₀ Determination and Kinase Selectivity Profiling

Compounds that show significant inhibition in the primary screen should be further characterized to determine their potency (IC₅₀) and selectivity.

IC₅₀ Determination Protocol:

  • Perform the biochemical kinase inhibition assay as described above.

  • Use a serial dilution of this compound (e.g., 10 concentrations ranging from 0.01 nM to 100 µM).

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase Selectivity Profiling: To assess the selectivity of the compound, it should be tested against a panel of other kinases. This is crucial to identify potential off-target effects. Commercial services are available that offer screening against large kinase panels.

Tertiary Screening: Cell-Based Phospho-ERK Assay

This assay determines if the compound can inhibit the B-Raf (V600E) signaling pathway in a cellular context by measuring the phosphorylation of a downstream target, ERK.

Materials:

  • Human melanoma cell line expressing B-Raf (V600E) (e.g., A375)

  • Cell culture medium and supplements

  • This compound

  • Positive control inhibitor (e.g., Vemurafenib)

  • Lysis buffer

  • Antibodies for Western blotting or ELISA: anti-phospho-ERK (p-ERK) and anti-total-ERK

  • 96-well cell culture plates

Protocol:

  • Seed the A375 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or controls for 2-4 hours.

  • Lyse the cells and collect the protein lysates.

  • Determine the levels of p-ERK and total ERK in the lysates using either Western blotting or a quantitative ELISA.

  • Normalize the p-ERK signal to the total ERK signal.

  • Calculate the percent inhibition of ERK phosphorylation and determine the cellular IC₅₀.

Data Presentation

Table 1: Hypothetical In Vitro Activity Data
CompoundB-Raf (V600E) IC₅₀ (nM)Cellular p-ERK IC₅₀ (nM)Kinase Selectivity (Fold vs. other kinases)
This compound 150800>50 (hypothetical)
Vemurafenib (Control) 31100>100

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_pathway MAPK Signaling Pathway RAS RAS BRAF B-Raf (V600E) RAS->BRAF MEK MEK BRAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-Methoxy-N- (4-propoxybenzyl)aniline Inhibitor->BRAF

Caption: The MAPK signaling pathway with the hypothetical point of intervention for this compound.

Experimental_Workflow cluster_biochem Biochemical Assay cluster_cell Cell-Based Assay Compound_Prep Prepare Compound Dilutions Reaction Incubate Compound, Enzyme, Substrate, and ATP Compound_Prep->Reaction Enzyme_Mix Prepare Enzyme/Substrate Mix Enzyme_Mix->Reaction Detection Measure ATP Consumption (Luminescence) Reaction->Detection Cell_Seeding Seed B-Raf (V600E) Expressing Cells Compound_Treatment Treat Cells with Compound Cell_Seeding->Compound_Treatment Cell_Lysis Lyse Cells Compound_Treatment->Cell_Lysis Analysis Measure p-ERK/Total ERK (Western Blot/ELISA) Cell_Lysis->Analysis

Caption: A generalized workflow for the biochemical and cell-based screening assays.

References

Application Notes and Protocols: Synthesis of 3-Methoxy-N-(4-propoxybenzyl)aniline Analogs for SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 3-Methoxy-N-(4-propoxybenzyl)aniline and its analogs for the purpose of structure-activity relationship (SAR) studies. The primary biological target explored in this document is Aldose Reductase (AR), an enzyme implicated in diabetic complications.

Introduction

N-benzylaniline derivatives represent a class of compounds with diverse biological activities. This document outlines the synthesis of a series of this compound analogs to investigate their structure-activity relationships as potential inhibitors of Aldose Reductase. Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol. Under hyperglycemic conditions, the increased flux through this pathway is linked to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy.[1][2] Inhibition of AR is a promising therapeutic strategy to prevent or mitigate these complications.[3] The following protocols describe the synthesis of a parent compound, this compound, and a series of analogs with varied substituents on the aniline and benzyl moieties.

Synthesis of this compound Analogs

The primary synthetic route for the preparation of the target compounds is a two-step one-pot reductive amination reaction. This method involves the formation of a Schiff base intermediate from an aniline and a benzaldehyde, followed by in-situ reduction with a suitable reducing agent, such as sodium borohydride.[3][4]

General Synthetic Scheme

G cluster_0 Reductive Amination Aniline Substituted Aniline SchiffBase Schiff Base Intermediate Aniline->SchiffBase + Benzaldehyde Substituted Benzaldehyde Benzaldehyde->SchiffBase Product N-benzyl aniline Analog SchiffBase->Product [Reduction] (e.g., NaBH4, MeOH)

Figure 1: General workflow for the synthesis of N-benzyl aniline analogs via reductive amination.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds can be achieved by column chromatography or recrystallization.[5] Characterization of synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.[6][7][8]

Protocol 1: Synthesis of the Parent Compound: this compound
  • Schiff Base Formation: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq.) and 4-propoxybenzaldehyde (1.0 eq.) in methanol (MeOH).

  • Stir the mixture at room temperature for 2-4 hours. The formation of the imine intermediate can be monitored by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Work-up and Purification: Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Protocol 2: Synthesis of Analogs

The synthesis of analogs can be achieved by following Protocol 1 and substituting the appropriate aniline and benzaldehyde starting materials. For example:

  • Analogs with varying aniline substituents: Use substituted anilines (e.g., 3-chloroaniline, 3-fluoroaniline, 3-methylaniline) with 4-propoxybenzaldehyde.

  • Analogs with varying benzaldehyde substituents: Use substituted benzaldehydes (e.g., 4-methoxybenzaldehyde, 4-chlorobenzaldehyde, 4-(trifluoromethoxy)benzaldehyde) with 3-methoxyaniline.

Structure-Activity Relationship (SAR) Studies of N-benzyl-methoxyaniline Derivatives as Aldose Reductase Inhibitors

The following data is based on a study of N-benzyl-4-methoxyaniline derivatives as aldose reductase inhibitors and serves as a template for the SAR analysis of the newly synthesized this compound analogs.[3]

Compound IDAniline MoietyBenzyl Moiety SubstituentIC₅₀ (µM) for Aldose Reductase
1 4-Methoxyaniline3-Bromo4.56
2 4-Methoxyaniline4-Bromo3.98
3 4-Methoxyaniline3,4-Dibromo3.12
4 4-Methoxyaniline3-Methoxy5.21
5 4-Methoxyaniline4-Methoxy4.88
6 4-Methoxyaniline3,4-Dimethoxy4.15
7 (N-acetyl) 4-Methoxyaniline3-Bromo (N-acetyl)2.83

Data is adapted from a study on N-benzyl-4-methoxyaniline derivatives for illustrative purposes.[3]

Key Observations from the SAR Data:

  • Halogen Substitution: Bromine substitution on the benzyl ring generally leads to potent aldose reductase inhibition. Dibromo-substitution (Compound 3) showed the highest potency among the simple N-benzyl analogs.

  • Methoxy Substitution: Methoxy substitution on the benzyl ring also resulted in compounds with good inhibitory activity.

  • N-Acetylation: Acetylation of the secondary amine (Compound 7) significantly increased the inhibitory potency, suggesting that the N-H group may not be essential for activity and that the acetyl group may engage in additional interactions with the enzyme's active site.

Aldose Reductase Signaling Pathway

Under hyperglycemic conditions, aldose reductase catalyzes the reduction of glucose to sorbitol. This process consumes NADPH, leading to oxidative stress.[3] The accumulation of sorbitol causes osmotic stress. Furthermore, the activation of the polyol pathway can lead to the activation of protein kinase C (PKC) and other signaling cascades that contribute to cellular damage.[9][10]

G Hyperglycemia Hyperglycemia Glucose Glucose Hyperglycemia->Glucose Sorbitol Sorbitol Glucose->Sorbitol AR Fructose Fructose Sorbitol->Fructose SDH OsmoticStress Osmotic Stress Sorbitol->OsmoticStress PKC PKC Activation Fructose->PKC AR Aldose Reductase (AR) AR->Glucose NADP NADP+ AR->NADP SDH Sorbitol Dehydrogenase SDH->Sorbitol NADPH NADPH NADPH->AR Co-factor OxidativeStress Oxidative Stress NADP->OxidativeStress Complications Diabetic Complications OxidativeStress->Complications OsmoticStress->Complications PKC->Complications

Figure 2: Simplified signaling pathway of Aldose Reductase in diabetic complications.

Protocol 3: In Vitro Aldose Reductase Inhibition Assay

The inhibitory activity of the synthesized compounds against aldose reductase can be determined using a spectrophotometric assay.

  • Enzyme and Substrate Preparation: Prepare solutions of purified recombinant human aldose reductase, NADPH (co-factor), and DL-glyceraldehyde (substrate) in a suitable buffer (e.g., sodium phosphate buffer, pH 6.2).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, NADPH, and the test compound at various concentrations.

    • Initiate the reaction by adding the enzyme solution.

    • Incubate for a pre-determined time at 37 °C.

    • Start the enzymatic reaction by adding DL-glyceraldehyde.

  • Data Acquisition: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Conclusion

The provided protocols offer a comprehensive guide for the synthesis and evaluation of this compound analogs as potential aldose reductase inhibitors. The SAR data from related compounds suggest that modifications to the benzyl and aniline moieties can significantly impact biological activity. Further investigation of these analogs will provide valuable insights into the structural requirements for potent and selective aldose reductase inhibition, potentially leading to the development of novel therapeutics for diabetic complications.

References

Application Notes and Protocols for In Vivo Evaluation of 3-Methoxy-N-(4-propoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypothetical Therapeutic Area: Oncology

Given that many aniline derivatives are explored for their anticancer properties, this experimental design will proceed with the hypothesis that 3-Methoxy-N-(4-propoxybenzyl)aniline may act as an inhibitor of a critical cancer-related signaling pathway, such as a receptor tyrosine kinase (RTK) pathway, leading to the suppression of tumor growth.

Phase 1: Preliminary In Vivo Assessment

The initial phase focuses on determining the basic safety profile and pharmacokinetic characteristics of the compound to establish a viable dosing regimen for subsequent efficacy studies.

Acute Toxicity and Dose-Range Finding Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities.

Experimental Protocol:

  • Animal Model: Healthy, 8-10 week old BALB/c mice (n=3-5 per group, mixed gender).

  • Compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).

  • Dosing: Administer single doses of the compound via intraperitoneal (i.p.) or oral (p.o.) route at escalating concentrations (e.g., 1, 10, 50, 100, 250, 500 mg/kg). A vehicle control group will also be included.

  • Observation: Monitor animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, grooming) and mortality for up to 14 days post-administration.

  • Data Collection: Record body weight daily for the first week and then weekly. Perform gross necropsy at the end of the study to observe any organ abnormalities.

Data Presentation:

Dose (mg/kg)Route of AdministrationNumber of AnimalsMortalityClinical Signs of ToxicityBody Weight Change (%)
Vehiclei.p.50/5None observed+/- 5%
1i.p.50/5None observed+/- 5%
10i.p.50/5None observed+/- 5%
50i.p.50/5Mild lethargy-5%
100i.p.51/5Significant lethargy, ruffled fur-15%
250i.p.53/5Severe lethargy, ataxia-25%
500i.p.55/5Moribund-

This is an example table with hypothetical data.

Pharmacokinetic (PK) Study

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Experimental Protocol:

  • Animal Model: Healthy, 8-10 week old Sprague-Dawley rats (n=3 per time point) with jugular vein cannulation.

  • Dosing: Administer a single, non-toxic dose (e.g., 10 mg/kg, determined from the acute toxicity study) via intravenous (i.v.) and oral (p.o.) routes.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

  • Data Calculation: Determine key PK parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation:

ParameterIntravenous (10 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL)1500800
Tmax (h)0.081.0
AUC (0-t) (ng*h/mL)32002400
t1/2 (h)2.53.0
Bioavailability (%)-75%

This is an example table with hypothetical data.

Phase 2: In Vivo Efficacy Study

This phase aims to evaluate the anti-tumor efficacy of this compound in a relevant cancer model.

Tumor Xenograft Model

Objective: To assess the ability of the compound to inhibit tumor growth in vivo.

Experimental Protocol:

  • Animal Model: 6-8 week old immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Cell Line: Subcutaneously implant a human cancer cell line (e.g., HT-29 for colorectal cancer, based on activities of similar aniline derivatives[2]) into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 25 mg/kg and 50 mg/kg), and a positive control (a standard-of-care chemotherapy agent).

  • Dosing: Administer the compound daily via the determined optimal route (e.g., i.p. or p.o.) for a specified period (e.g., 21 days).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week.

  • Endpoint: Euthanize mice when tumors reach a predetermined size, or at the end of the study. Collect tumors for further analysis (e.g., histology, biomarker analysis).

Data Presentation:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-1200 ± 150-+2%
Compound (Low Dose)25720 ± 10040%-3%
Compound (High Dose)50480 ± 8060%-8%
Positive ControlVaries360 ± 7070%-15%

This is an example table with hypothetical data.

Phase 3: Preliminary Toxicology Assessment

A more detailed, yet still preliminary, toxicology study to support further development.

Sub-acute Toxicity Study

Objective: To evaluate the toxicity of the compound after repeated dosing.

Experimental Protocol:

  • Animal Model: Healthy, 8-10 week old Sprague-Dawley rats (n=10 per group, 5 male, 5 female).

  • Dosing: Administer the compound daily for 14 or 28 days at three dose levels (e.g., low, medium, and high doses based on MTD) and a vehicle control.

  • Monitoring: Daily clinical observations and weekly body weight and food consumption measurements.

  • Analysis: At the end of the study, collect blood for hematology and clinical chemistry analysis. Perform a full necropsy and collect major organs for histopathological examination. Aniline derivatives have been noted for potential haematotoxicity, so careful evaluation of blood parameters is crucial.[7][8]

Data Presentation:

ParameterVehicle ControlLow DoseMedium DoseHigh Dose
Hematology
Red Blood Cells (10^6/µL)7.5 ± 0.57.4 ± 0.67.0 ± 0.56.2 ± 0.7
White Blood Cells (10^3/µL)8.2 ± 1.08.0 ± 1.27.5 ± 1.16.5 ± 0.9
Clinical Chemistry
ALT (U/L)40 ± 542 ± 665 ± 8120 ± 15
AST (U/L)110 ± 10115 ± 12150 ± 15250 ± 20
Histopathology
LiverNo significant findingsNo significant findingsMild hepatocyte vacuolationModerate centrilobular necrosis

*This is an example table with hypothetical data. p < 0.05 compared to vehicle control.

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Toxicology Acute Toxicity Acute Toxicity Dose-Range Finding Dose-Range Finding Acute Toxicity->Dose-Range Finding Determine MTD Pharmacokinetics (PK) Pharmacokinetics (PK) Dose-Range Finding->Pharmacokinetics (PK) Select non-toxic dose Tumor Xenograft Model Evaluate Anti-Tumor Activity Pharmacokinetics (PK)->Tumor Xenograft Model Inform Dosing Regimen Sub-acute Toxicity 14/28-Day Repeated Dose Tumor Xenograft Model->Sub-acute Toxicity Inform Dose Selection

Caption: In Vivo Experimental Workflow for this compound.

Hypothetical Signaling Pathway

G Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds RAS RAS RTK->RAS Activates Compound This compound Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Hypothetical Signaling Pathway Targeted by the Compound.

Conclusion

This document provides a detailed, phased approach to the in vivo evaluation of this compound. By systematically assessing its toxicity, pharmacokinetics, and efficacy, researchers can build a comprehensive data package to support its further development as a potential therapeutic agent. The provided protocols and data tables serve as a template that can be adapted based on the specific biological activities observed in initial in vitro screening assays.

References

Application Notes and Protocols for a Screening Library Based on the 3-Methoxy-N-(4-propoxybenzyl)aniline Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-benzylaniline scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds and approved drugs.[1] Its derivatives have shown a wide range of pharmacological activities, including anticancer and antimicrobial effects.[2][3] The 3-Methoxy-N-(4-propoxybenzyl)aniline scaffold, in particular, offers a versatile platform for the development of novel therapeutic agents due to its synthetic tractability and potential for diverse biological interactions. This document provides detailed application notes and experimental protocols for the development and screening of a chemical library based on this scaffold.

Aniline and its derivatives are fundamental building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs).[4][5] While anilines are versatile, their potential for metabolic instability and toxicity necessitates careful analog design to optimize pharmacological properties and mitigate adverse effects.[6] This screening library aims to explore the chemical space around the this compound core to identify novel hit compounds with therapeutic potential.

Potential Applications

A screening library built upon the this compound scaffold can be explored for a variety of therapeutic areas, including but not limited to:

  • Oncology: Derivatives of the N-benzylaniline scaffold have been investigated as potential anticancer agents that modulate signaling pathways such as the Hippo and PI3K pathways.[1][2]

  • Antimicrobial Agents: N-(4-methoxybenzyl)alkenamides derived from fatty acids have demonstrated antimicrobial activity.[3]

  • Antiviral Agents: N-phenylbenzamide derivatives have shown potential as anti-HBV agents by modulating intracellular levels of APOBEC3G.[7]

  • Kinase Inhibition: The structural similarity to known kinase inhibitors suggests that derivatives could be potent modulators of various protein kinases, which are critical targets in many diseases.[8]

Library Design and Synthesis

The design of an effective screening library involves creating a diverse set of compounds with drug-like properties.[9][10] For the this compound scaffold, diversity can be introduced at several positions through various chemical reactions.

General Synthesis Scheme

The core scaffold, this compound, can be synthesized via a reductive amination reaction between 3-methoxyaniline and 4-propoxybenzaldehyde.[11][12]

Protocol 1: Synthesis of this compound

Materials:

  • 3-methoxyaniline

  • 4-propoxybenzaldehyde

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of 3-methoxyaniline (1.0 eq) in dichloroethane, add 4-propoxybenzaldehyde (1.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring at room temperature for 12-18 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the desired this compound.

Library Development

A diverse library can be generated by modifying the core scaffold. For example, by introducing a variety of substituents on the aniline ring or the benzyl ring of the starting materials.

Screening Protocols

High-throughput screening (HTS) is a common method for discovering bioactive agents from large compound collections.[13] The following are example protocols for primary and secondary screening assays.

Protocol 2: Primary Cell Viability Assay (e.g., for Oncology Screening)

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Library compounds dissolved in DMSO

  • Resazurin sodium salt solution

  • 96-well plates

  • Plate reader for fluorescence measurement

Procedure:

  • Seed A549 cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with library compounds at a final concentration of 10 µM (final DMSO concentration ≤ 0.1%). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate for 48 hours.

  • Add resazurin solution to each well and incubate for 4 hours.

  • Measure fluorescence at an excitation of 560 nm and an emission of 590 nm.

  • Calculate the percentage of cell viability relative to the vehicle control.

Data Presentation

Quantitative data from screening assays should be organized for clear comparison.

Table 1: Hypothetical Primary Screening Results for Cell Viability

Compound IDScaffold ModificationConcentration (µM)% Cell Viability (A549)
SL-001Core Scaffold1095.2
SL-0025-fluoro on aniline ring1045.8
SL-0032'-chloro on benzyl ring1088.1
SL-0045-fluoro on aniline, 2'-chloro on benzyl1015.3
DoxorubicinPositive Control15.6

Protocol 3: Secondary Assay - Kinase Inhibition Assay (e.g., for a specific kinase target)

Materials:

  • Recombinant kinase (e.g., EGFR)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader for luminescence measurement

Procedure:

  • Add kinase, substrate, and library compound to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate at room temperature for 1 hour.

  • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Incubate for 30 minutes.

  • Measure luminescence.

  • Calculate the percent inhibition relative to a no-inhibitor control.

Table 2: Hypothetical IC50 Values from Kinase Inhibition Assay

Compound IDTarget KinaseIC50 (nM)
SL-002EGFR250
SL-004EGFR55
GefitinibEGFR (Control)25

Visualizations

Signaling Pathway

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Scaffold-based Inhibitor (e.g., SL-004) Inhibitor->Receptor

Caption: Hypothetical signaling pathway inhibited by a scaffold derivative.

Experimental Workflow

G cluster_0 Library Synthesis cluster_1 Screening Cascade Synthesis Synthesis of This compound Core Scaffold Derivatization Combinatorial Derivatization Synthesis->Derivatization QC Quality Control (LC-MS, NMR) Derivatization->QC PrimaryScreen Primary HTS: Cell Viability Assay QC->PrimaryScreen HitSelection Hit Identification (e.g., >50% inhibition) PrimaryScreen->HitSelection SecondaryScreen Secondary Assay: Kinase Inhibition HitSelection->SecondaryScreen SAR Structure-Activity Relationship (SAR) SecondaryScreen->SAR

Caption: Workflow for library synthesis and screening.

Logical Relationship of Screening

G Library Screening Library PrimaryAssay Primary Assay (Cell-based) Library->PrimaryAssay Inactive Inactive Compounds PrimaryAssay->Inactive No Activity Hits Primary Hits PrimaryAssay->Hits Activity SecondaryAssay Secondary Assay (Biochemical) Hits->SecondaryAssay FalsePositives False Positives SecondaryAssay->FalsePositives Inactive ConfirmedHits Confirmed Hits SecondaryAssay->ConfirmedHits Active LeadOpt Lead Optimization ConfirmedHits->LeadOpt

Caption: Logical flow of the screening cascade.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Methoxy-N-(4-propoxybenzyl)aniline Synthesis Yield

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of 3-Methoxy-N-(4-propoxybenzyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction pathway for the synthesis of this compound?

A1: The most common and efficient method for synthesizing this compound is through a one-pot reductive amination. This reaction involves the condensation of 3-methoxyaniline and 4-propoxybenzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2][3][4]

Q2: Which reducing agents are most effective for this synthesis?

A2: Sodium borohydride (NaBH₄) is a commonly used, cost-effective, and efficient reducing agent for this type of transformation.[2][5][6] Sodium cyanoborohydride (NaBH₃CN) is another excellent option, as it is more selective for the imine over the starting aldehyde, which can help minimize the formation of alcohol byproducts.[7][8] The choice of reducing agent can be critical for the success of the reaction.[9]

Q3: What are the typical starting materials and solvents for this reaction?

A3: The key starting materials are 3-methoxyaniline and 4-propoxybenzaldehyde. Common solvents for reductive amination include methanol (MeOH), ethanol (EtOH), and dichloromethane (DCM).[5][8] Methanol is frequently used as it is a good solvent for both the imine formation and the borohydride reduction.[5]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product.

Troubleshooting Guide

Q5: I am observing a low yield of the desired product. What are the potential causes and solutions?

A5: Low yields in reductive amination can stem from several factors. Here are some common issues and their solutions:

  • Incomplete Imine Formation: The equilibrium between the aldehyde/aniline and the imine might not favor the imine.

    • Solution: Ensure your reagents are pure and dry. Water can inhibit imine formation. You can also try adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves. Performing the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also drive the equilibrium towards the imine.

  • Side Reactions: The reducing agent can reduce the starting aldehyde to an alcohol (4-propoxybenzyl alcohol).

    • Solution: If using NaBH₄, consider a two-step procedure where the imine is formed first, followed by the portion-wise addition of the reducing agent at a lower temperature (e.g., 0 °C).[5] Alternatively, using a more selective reducing agent like NaBH₃CN can mitigate this side reaction.[7][8]

  • Sub-optimal pH: The pH of the reaction is crucial. Imine formation is typically favored under slightly acidic conditions.

    • Solution: Adding a catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation. However, too much acid can protonate the amine starting material, rendering it non-nucleophilic.[8]

Q6: My final product is contaminated with unreacted starting materials. How can I improve the purification?

A6: Purification can be challenging due to the similar polarities of the product and starting materials.

  • Solution:

    • Crystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be an effective purification method.

    • Column Chromatography: If crystallization is not feasible, silica gel column chromatography can be used. A gradient elution with a mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate) will likely be necessary to separate the product from the starting materials and any byproducts.

    • Acid-Base Extraction: An acid-base extraction can be attempted to separate the amine product from non-basic impurities. Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent. However, the starting aniline is also basic and may be extracted as well.

Q7: I am observing the formation of a significant amount of 4-propoxybenzyl alcohol. How can I prevent this?

A7: The formation of 4-propoxybenzyl alcohol is a common side reaction resulting from the reduction of 4-propoxybenzaldehyde by the hydride reagent.

  • Solution:

    • Use a Weaker Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) is less reactive towards aldehydes and ketones compared to imines, making it a better choice to minimize alcohol formation.[7][8]

    • Two-Step, One-Pot Procedure: Allow the imine to form completely before adding the reducing agent. This can be done by stirring the aniline and aldehyde together for a period (e.g., 1-2 hours) before slowly adding the NaBH₄ at a reduced temperature.[5]

Experimental Protocols

One-Pot Reductive Amination Protocol:

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

  • Reactant Preparation: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) and 4-propoxybenzaldehyde (1.0-1.2 eq) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC. A catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) (1.5-2.0 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of NaBH₄, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the complete consumption of the imine intermediate.

  • Workup: Quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Extract the aqueous residue with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by recrystallization or silica gel column chromatography.

Quantitative Data

EntryAnilineAldehydeReducing AgentSolventTime (h)Yield (%)Reference
1AnilineBenzaldehydeNaBH₄ / DOWEX®50WX8THF0.3391[10][11]
24-BromoanilineBenzaldehydeNaBH₄ / DOWEX®50WX8THF0.3393[10]
34-MethoxyanilineBenzaldehydeNaBH₄ / DOWEX®50WX8THF0.3390[10]
4Aniline4-MethylbenzaldehydeNaBH₄ / DOWEX®50WX8THF0.6792[10]
5Aniline4-MethoxybenzaldehydeNaBH₄ / DOWEX®50WX8THF0.5890[10]
6n-Butylaminep-MethoxybenzaldehydeH₂ / Co-Im/SiO₂Methanol-92[12]
7Benzylaminep-MethoxybenzaldehydeH₂ / Co-Im/SiO₂Methanol-96[12]

This table is a compilation of data from analogous reactions to provide general guidance. Actual yields for the target synthesis may vary.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction aniline 3-Methoxyaniline reagents1 + aniline->reagents1 aldehyde 4-Propoxybenzaldehyde aldehyde->reagents1 imine Intermediate Imine reagents2 [H] imine->reagents2 product This compound reagents1->imine Condensation reagents2->product Reduction conditions1 Solvent (e.g., MeOH) - H₂O conditions2 Reducing Agent (e.g., NaBH₄)

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow start Low Yield Observed check_imine Check for complete imine formation (TLC) start->check_imine incomplete_imine Incomplete Imine Formation check_imine->incomplete_imine No check_reduction Check for aldehyde reduction byproduct (e.g., by NMR or GC-MS) check_imine->check_reduction Yes solution_imine Add dehydrating agent (e.g., MgSO₄) or catalytic acid (AcOH) incomplete_imine->solution_imine end Yield Optimized solution_imine->end aldehyde_reduction Significant Aldehyde Reduction check_reduction->aldehyde_reduction Yes check_purification Difficulty in Purification check_reduction->check_purification No solution_reduction Use selective reducing agent (NaBH₃CN) or add NaBH₄ slowly at 0°C aldehyde_reduction->solution_reduction solution_reduction->end purification_issue Product contaminated with starting materials check_purification->purification_issue Yes check_purification->end No solution_purification Optimize column chromatography or attempt recrystallization/ acid-base extraction purification_issue->solution_purification solution_purification->end

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Synthesis of 3-Methoxy-N-(4-propoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 3-Methoxy-N-(4-propoxybenzyl)aniline, primarily focusing on the reductive amination pathway. This method involves the reaction of 3-methoxyaniline and 4-propoxybenzaldehyde, followed by reduction of the intermediate imine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most common and efficient laboratory-scale method is the one-pot reductive amination of 3-methoxyaniline and 4-propoxybenzaldehyde. This method involves the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. This approach avoids the issue of over-alkylation, which can be a problem with methods like direct alkylation of the amine with a benzyl halide.[1]

Q2: What are the starting materials for this synthesis?

A2: The key starting materials are 3-methoxyaniline and 4-propoxybenzaldehyde. You will also need a suitable reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), and an appropriate solvent, typically methanol (MeOH) or dichloromethane (DCM).[2]

Q3: Why is my final product colored, and how can I prevent this?

A3: Aniline derivatives are often susceptible to air oxidation, which can lead to the formation of colored impurities.[3] To minimize this, it is advisable to handle the starting aniline and the final product under an inert atmosphere (e.g., nitrogen or argon) where possible. Additionally, purification methods like column chromatography or recrystallization can remove these colored impurities.

Q4: Is it necessary to use anhydrous solvents for this reaction?

A4: While reductive aminations are generally not as moisture-sensitive as some other organometallic reactions, using anhydrous solvents can improve yields by favoring the formation of the imine intermediate.[2][4] However, for many standard procedures, technical grade solvents can be sufficient.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Issue 1: Low or No Product Yield

Q: I have followed the protocol, but my reaction yield is very low. What could be the cause?

A: Low yield is a common issue that can stem from several factors. The troubleshooting workflow below can help diagnose the problem.

G start Low Yield Issue check_reagents 1. Verify Reagent Quality - Check purity of aniline and aldehyde. - Test activity of reducing agent. start->check_reagents check_imine 2. Confirm Imine Formation - Monitor reaction by TLC/LC-MS. - Is the imine intermediate present? check_reagents->check_imine no_imine Imine formation is the issue. - Add catalytic acid (e.g., AcOH). - Remove water (Dean-Stark or 4Å mol. sieves). check_imine->no_imine No yes_imine Imine forms, but product does not. Reduction step is the issue. check_imine->yes_imine Yes check_reduction 3. Optimize Reduction Step - Increase equivalents of reducing agent. - Extend reaction time. - Change reducing agent (e.g., NaBH(OAc)₃). no_imine->check_reduction yes_imine->check_reduction check_workup 4. Review Workup & Purification - Was product lost during extraction? - Is purification method appropriate? check_reduction->check_workup solution Improved Yield check_workup->solution G start Crude Product Mixture extraction 1. Acid-Base Extraction - Dissolve in organic solvent (e.g., EtOAc). - Wash with dilute acid (e.g., 1M HCl). start->extraction acid_wash Aqueous Layer: Contains protonated aniline starting material and product. extraction->acid_wash org_layer1 Organic Layer: Contains aldehyde and alcohol byproduct. extraction->org_layer1 basify 2. Basify Aqueous Layer - Add base (e.g., 1M NaOH) until pH > 10. - Product precipitates or is extracted. acid_wash->basify extraction2 3. Re-extract with Organic Solvent - Use EtOAc or DCM to extract the free amine product. basify->extraction2 chromatography 4. Column Chromatography - Use silica gel. - Elute with Hexane/EtOAc gradient. extraction2->chromatography final_product Pure Product chromatography->final_product

References

Technical Support Center: Purification of 3-Methoxy-N-(4-propoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3-Methoxy-N-(4-propoxybenzyl)aniline. The information is designed to address common challenges encountered during the purification of this secondary amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common laboratory-scale purification techniques for a compound like this compound are column chromatography and recrystallization. The choice between these methods depends on the nature of the impurities and the scale of the purification.

Q2: Why can column chromatography of this compound be challenging?

A2: As a secondary amine, this compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[1][2] This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the product onto the column, resulting in low yield.[2]

Q3: How can I improve the column chromatography of this amine?

A3: To mitigate the issues caused by the basicity of the amine, you can modify the mobile phase by adding a small amount of a competing base, such as triethylamine (typically 0.1-1%).[1] This helps to neutralize the acidic sites on the silica gel. Alternatively, using an amine-functionalized silica gel can provide a more inert stationary phase for the purification of basic compounds.[1]

Q4: What are suitable solvents for the recrystallization of this compound?

A4: Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a molecule with the polarity of this compound, solvent systems such as ethanol/water, isopropanol, or ethyl acetate/hexanes are good starting points for screening.

Q5: How can I remove primary or tertiary amine impurities from my secondary amine product?

A5: While chromatographic methods can be effective, a buffer-based extraction procedure can also be employed to separate primary, secondary, and tertiary amines based on their differing basicities (pKa values) and solubilities at various pH levels.[3] This can be a useful technique for bulk purification before a final polishing step.

Troubleshooting Guides

Column Chromatography
IssuePotential CauseSuggested Solution
Poor Separation of Product from Impurities Incorrect mobile phase polarity.Optimize the eluent system using thin-layer chromatography (TLC) first. A solvent gradient (e.g., from pure hexanes to an ethyl acetate/hexanes mixture) may be necessary.
Co-elution of impurities with similar polarity.If optimizing the mobile phase doesn't work, consider using a different stationary phase, such as alumina or an amine-functionalized silica gel.[1]
Significant Peak Tailing Strong interaction between the basic amine and acidic silica gel.[1][2]Add 0.1-1% triethylamine or a few drops of ammonia to your eluent to suppress this interaction.[1]
Column is overloaded with the sample.Reduce the amount of crude product loaded onto the column relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Product is Not Eluting from the Column The mobile phase is not polar enough.Gradually increase the polarity of the eluent. For example, if you are using an ethyl acetate/hexanes mixture, slowly increase the percentage of ethyl acetate.
Irreversible adsorption to the silica gel.This is a risk with basic amines on acidic silica.[2] Try eluting with a more polar solvent containing a basic modifier, such as methanol with 1% triethylamine. In the future, consider using a less acidic stationary phase.
Recrystallization
IssuePotential CauseSuggested Solution
Product "Oils Out" Instead of Crystallizing The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated, or cooling is too rapid.Add a few more drops of solvent to the hot solution to ensure it is not oversaturated. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Presence of impurities that inhibit crystallization.Try adding a seed crystal to induce crystallization. If that fails, the product may need to be purified by another method, such as column chromatography, to remove the problematic impurities first.
No Crystals Form Upon Cooling The solution is too dilute.Evaporate some of the solvent to increase the concentration of the product and then allow it to cool again.
The chosen solvent is not appropriate (product is too soluble).Select a different solvent or solvent system in which the product has lower solubility at room temperature.
Low Recovery of Pure Product Too much solvent was used.Minimize the amount of hot solvent used to dissolve the crude product.
The product has significant solubility in the cold solvent.Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize loss.
Premature crystallization during hot filtration.Preheat the filtration funnel and flask. Use a small amount of hot solvent to wash the filter paper and dissolve any crystals that have formed.

Experimental Protocols

Column Chromatography Protocol
  • Preparation of the Stationary Phase: A slurry of silica gel in the initial, least polar eluent (e.g., 95:5 hexanes:ethyl acetate with 0.5% triethylamine) is prepared and poured into a glass column. The stationary phase is allowed to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorbed onto a small amount of silica gel. The solvent is then evaporated to yield a dry, free-flowing powder. This dry-loaded sample is then carefully added to the top of the column.

  • Elution: The column is eluted with a solvent system of increasing polarity, as determined by prior TLC analysis. Fractions are collected in test tubes.

  • Analysis: The collected fractions are analyzed by TLC to identify those containing the pure product.

  • Isolation: Fractions containing the pure compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified this compound.

Recrystallization Protocol
  • Solvent Selection: Small-scale solubility tests are performed to identify a suitable solvent or solvent system (e.g., isopropanol or ethyl acetate/hexanes).

  • Dissolution: The crude product is placed in an Erlenmeyer flask, and a minimal amount of the chosen hot solvent is added to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is quickly filtered through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: The hot, clear solution is allowed to cool slowly to room temperature. The flask is then placed in an ice bath to maximize crystal formation.

  • Isolation of Crystals: The cold slurry is filtered under vacuum using a Büchner funnel. The collected crystals are washed with a small amount of the cold recrystallization solvent.

  • Drying: The purified crystals are dried in a vacuum oven or desiccator to remove any residual solvent.

Visual Guides

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Isolation Crude_Product Crude Product (this compound + Impurities) Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Column_Chromatography Column Chromatography Purification_Choice->Column_Chromatography Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Crystalline Solid TLC_Analysis TLC/LC-MS Analysis Column_Chromatography->TLC_Analysis Recrystallization->TLC_Analysis Pure_Product Pure Product TLC_Analysis->Pure_Product Purity Confirmed Troubleshooting_Tree Start Purification Problem Method Which Method? Start->Method Chroma_Issue Chromatography Issue? Method->Chroma_Issue Column Chromatography Recryst_Issue Recrystallization Issue? Method->Recryst_Issue Recrystallization Tailing Peak Tailing? Chroma_Issue->Tailing Yes No_Separation Poor Separation? Chroma_Issue->No_Separation No Oiling_Out Oiling Out? Recryst_Issue->Oiling_Out Yes No_Crystals No Crystals? Recryst_Issue->No_Crystals No Add_Amine Add Triethylamine to Eluent Tailing->Add_Amine Change_Eluent Optimize Eluent Polarity No_Separation->Change_Eluent No_Elution No Elution? No_Separation->No_Elution No Increase_Polarity Increase Eluent Polarity No_Elution->Increase_Polarity Slow_Cool Cool Slowly / Add More Solvent Oiling_Out->Slow_Cool Concentrate Concentrate Solution No_Crystals->Concentrate Low_Yield Low Yield? No_Crystals->Low_Yield No Minimize_Solvent Minimize Hot Solvent / Chill Thoroughly Low_Yield->Minimize_Solvent

References

Technical Support Center: Enhancing the Solubility of 3-Methoxy-N-(4-propoxybenzyl)aniline for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the solubility of the poorly soluble compound, 3-Methoxy-N-(4-propoxybenzyl)aniline, for successful bioassay execution.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous assay buffer?

A1: this compound is a hydrophobic molecule, meaning it has low solubility in water-based solutions like most biological buffers. This is a common challenge with many organic compounds in drug discovery. To achieve a suitable concentration for your bioassay, you will likely need to employ a solubilization strategy.

Q2: What is the first step I should take to dissolve my compound?

A2: The recommended first step is to prepare a high-concentration stock solution in an organic solvent and then dilute this stock solution into your aqueous assay buffer.[1][2] Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose as it can dissolve a broad range of polar and nonpolar compounds and is miscible with water.[3][4]

Q3: What concentration of DMSO is acceptable in my cell-based assay?

A3: For most cell-based assays, the final concentration of DMSO should be kept below 0.5% to avoid cellular toxicity.[5] It is crucial to include a vehicle control (assay buffer with the same final DMSO concentration) in your experiments to account for any effects of the solvent on the biological system.

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A4: Precipitation upon dilution is a common issue.[1][2] You can try several troubleshooting steps, such as vortexing, gentle heating in a water bath (e.g., 37°C), or sonication to help redissolve the precipitate.[2] If precipitation persists, you may need to explore other solubilization methods.

Q5: What are some alternative solubilization methods if DMSO is not sufficient?

A5: Several techniques can be employed to enhance the solubility of poorly soluble compounds. These include the use of co-solvents, surfactants, or cyclodextrins.[3][6][7] Each method has its advantages and potential for interference with the assay, so careful selection and validation are necessary.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound precipitates out of solution immediately upon dilution from DMSO stock. The compound has very low aqueous solubility, and the final concentration exceeds its solubility limit in the assay buffer containing a low percentage of DMSO.- Decrease the final concentration of the compound in the assay. - Increase the final DMSO concentration slightly, but remain within the tolerated limit for your assay (typically <0.5% for cell-based assays).[5] - Explore the use of co-solvents, surfactants, or cyclodextrins to increase aqueous solubility.[3][6][8][9][10][11][12][13]
Compound crashes out of solution over time during the experiment. The solution is supersaturated and thermodynamically unstable. This can be an issue with kinetic solubility, where the compound initially dissolves but precipitates over time to reach its lower equilibrium solubility.- Prepare fresh dilutions of the compound immediately before use. - Consider using a solubilizing agent that can form a stable complex with the compound, such as a cyclodextrin.[8][14][15][16][17]
Inconsistent results between experimental replicates. This could be due to incomplete solubilization or variable precipitation of the compound.- Ensure the compound is fully dissolved in the stock solution before dilution. - After dilution into the aqueous buffer, visually inspect each sample for any signs of precipitation. - Vortex all solutions thoroughly before adding them to the assay plate.
The vehicle control (containing DMSO) shows unexpected biological activity. The concentration of DMSO might be too high for the specific cell line or assay system, leading to toxicity or off-target effects.- Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your assay. - Reduce the final DMSO concentration in your experiments to a non-toxic level.

Solubilization Strategies at a Glance

Strategy Mechanism of Action Advantages Considerations
Co-solvents (e.g., DMSO, Ethanol) Reduces the polarity of the aqueous solvent, making it more favorable for hydrophobic compounds to dissolve.[12][13]Simple to use and effective for many compounds.Can be toxic to cells at higher concentrations. May affect protein stability or enzyme activity.
Surfactants (e.g., Tween® 80, Triton™ X-100) Form micelles that encapsulate the hydrophobic compound, allowing it to be dispersed in the aqueous solution.[10][18]Can significantly increase solubility.May interfere with assays, especially those involving membranes or proteins. Can be toxic to cells. The concentration should be kept above the critical micelle concentration (CMC).[19]
Cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) Have a hydrophobic inner cavity that encapsulates the poorly soluble compound, while the hydrophilic exterior allows the complex to dissolve in water.[8][14][15][16][17]Generally have low toxicity and are well-tolerated in many biological systems.The complexation is a reversible equilibrium, and the size of the cyclodextrin cavity must be appropriate for the guest molecule.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution and Dilution into Aqueous Buffer
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Weigh out a precise amount of the compound.

    • Calculate the volume of DMSO needed to achieve a 10 mM concentration.

    • Add the DMSO to the compound and vortex or sonicate until it is completely dissolved.

  • Prepare an intermediate dilution of the stock solution.

    • This step helps to minimize precipitation when diluting into the aqueous buffer.

    • For example, dilute the 10 mM stock solution 1:10 in 100% DMSO to obtain a 1 mM solution.

  • Prepare the final working concentration in the assay buffer.

    • Add the appropriate volume of the intermediate DMSO solution to your pre-warmed assay buffer to reach the desired final concentration.

    • Ensure the final DMSO concentration is below the tolerance level of your assay (e.g., <0.5%).

    • Vortex the final solution immediately and thoroughly.

  • Perform a visual inspection.

    • Check for any signs of precipitation. If the solution is cloudy, try warming it to 37°C or sonicating for a few minutes.

Protocol 2: Using a Surfactant to Enhance Solubility
  • Select a suitable surfactant.

    • Non-ionic surfactants like Tween® 80 or Triton™ X-100 are commonly used.[10]

  • Prepare the assay buffer containing the surfactant.

    • The final concentration of the surfactant should be above its critical micelle concentration (CMC). For example, a common working concentration for Tween® 80 is 0.01% to 0.1%.

  • Prepare a concentrated stock solution of the compound in an organic solvent (e.g., DMSO).

  • Dilute the stock solution into the surfactant-containing assay buffer.

    • Add the stock solution dropwise while vortexing the buffer to facilitate micelle formation and encapsulation of the compound.

  • Equilibrate the solution.

    • Allow the solution to equilibrate for a period (e.g., 30 minutes) before use to ensure stable micelle formation.

Protocol 3: Using Cyclodextrins for Solubilization
  • Choose an appropriate cyclodextrin.

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice due to its higher aqueous solubility and low toxicity compared to β-cyclodextrin.[14]

  • Prepare a cyclodextrin solution in your assay buffer.

    • Concentrations can range from 1% to 10% (w/v), depending on the required level of solubilization.

  • Add the compound to the cyclodextrin solution.

    • The compound can be added as a solid or from a concentrated stock in a minimal amount of organic solvent.

  • Facilitate complex formation.

    • Stir or sonicate the mixture for an extended period (e.g., 1-24 hours) at a controlled temperature to allow for the formation of the inclusion complex.

  • Remove any undissolved compound.

    • If necessary, centrifuge or filter the solution to remove any remaining solid particles before use in the assay.

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Strategy cluster_assessment Assessment cluster_action Action start Start with solid compound stock Prepare concentrated stock solution in organic solvent (e.g., DMSO) start->stock dilute Dilute stock into aqueous assay buffer stock->dilute cosolvent Use co-solvent system stock->cosolvent surfactant Incorporate surfactant stock->surfactant cyclodextrin Utilize cyclodextrin stock->cyclodextrin check_sol Visually inspect for precipitation dilute->check_sol cosolvent->check_sol surfactant->check_sol cyclodextrin->check_sol precipitate Precipitation observed check_sol->precipitate soluble Clear solution check_sol->soluble troubleshoot Troubleshoot (sonicate, warm, adjust concentration) precipitate->troubleshoot proceed Proceed to bioassay soluble->proceed troubleshoot->dilute

Caption: Experimental workflow for solubilizing a poorly soluble compound.

cyclodextrin_mechanism cluster_system Aqueous Environment cluster_cd cd Cyclodextrin complex Soluble Inclusion Complex cd->complex + hydrophilic Hydrophilic Exterior cd->hydrophilic interacts with water hydrophobic Hydrophobic Cavity cd->hydrophobic encapsulates drug drug Poorly Soluble Drug Molecule drug->complex +

References

3-Methoxy-N-(4-propoxybenzyl)aniline degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the degradation and proper storage of 3-Methoxy-N-(4-propoxybenzyl)aniline, addressing common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it is recommended to store it at room temperature in a tightly sealed container.[1] The storage area should be dry and well-ventilated.[2][3][4] It is also crucial to protect the compound from light.[1]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to rapid degradation.

Q3: What are the potential signs of degradation?

A3: Visual indicators of degradation can include a change in color or the formation of precipitates. For more precise detection, analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed to identify impurities or degradation products.

Q4: What are the likely degradation pathways for this molecule?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on its chemical structure containing aniline and benzylamine moieties, several degradation routes are plausible. These include oxidation of the aniline nitrogen, cleavage of the benzylic C-N bond, and degradation of the ether groups. Exposure to air and light can accelerate these processes.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results Compound degradation due to improper storage or handling.1. Verify storage conditions (temperature, light exposure, atmosphere). 2. Perform an analytical check (e.g., TLC, HPLC, NMR) to assess purity. 3. If degradation is confirmed, use a fresh batch of the compound.
Change in physical appearance (color, etc.) Oxidation or contamination.1. Do not use the material if a significant change in appearance is observed. 2. Re-purify the compound if possible and analytically confirm its identity and purity. 3. For future prevention, ensure the container is purged with an inert gas (e.g., nitrogen or argon) before sealing.
Inconsistent results between batches Variation in purity or degradation level between different lots.1. Qualify each new batch of the compound by analytical methods before use. 2. Establish a standard operating procedure for storage and handling to ensure consistency.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of this compound and detecting potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid for better peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of the pure compound (typically around 254 nm for aromatic compounds).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute further as needed.

  • Procedure:

    • Equilibrate the column with the initial mobile phase composition.

    • Inject a known volume of the sample solution.

    • Run the gradient program to elute the compound and any potential impurities.

    • Analyze the chromatogram for the main peak and any additional peaks that may indicate degradation products. The purity can be estimated by the relative peak areas.

Visualizations

Degradation_Workflow Figure 1. Troubleshooting Workflow for Compound Degradation A Unexpected Experimental Results B Check Storage Conditions (Temp, Light, Air) A->B C Assess Compound Purity (e.g., HPLC, TLC) B->C D Is Degradation Confirmed? C->D E Use Fresh Batch of Compound D->E Yes G Proceed with Experiment D->G No F Review Handling Procedures E->F F->G

Caption: Figure 1. Troubleshooting Workflow for Compound Degradation.

Storage_Conditions Figure 2. Recommended Storage Conditions cluster_storage Optimal Storage Environment cluster_avoid Conditions to Avoid Room Temperature Room Temperature Tightly Sealed Container Tightly Sealed Container Well-Ventilated Area Well-Ventilated Area Protection from Light Protection from Light High Temperatures High Temperatures Direct Sunlight Direct Sunlight Contact with Oxidizing Agents Contact with Oxidizing Agents

Caption: Figure 2. Recommended Storage Conditions.

References

Technical Support Center: HPLC Analysis of 3-Methoxy-N-(4-propoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 3-Methoxy-N-(4-propoxybenzyl)aniline. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, possibly with a small amount of acid modifier like formic or phosphoric acid to improve peak shape.[1][2] A gradient elution is often preferable for complex samples to ensure good separation and reasonable run times.[3][4][5]

Q2: What is the expected retention behavior of this compound?

A2: this compound is a moderately non-polar compound due to the presence of two aromatic rings and the propoxy group. In a reversed-phase system, it will be well-retained on a C18 column. The retention time can be modulated by adjusting the organic solvent concentration in the mobile phase; a higher percentage of acetonitrile will lead to a shorter retention time.

Q3: What is a suitable UV detection wavelength for this compound?

A3: Aromatic compounds like this compound typically exhibit strong UV absorbance. A starting wavelength of around 254 nm is generally a good choice for initial experiments. For method optimization, it is recommended to determine the UV absorption maximum by scanning a standard solution of the analyte across a range of wavelengths.

Q4: How should I prepare my sample for analysis?

A4: The sample should be dissolved in a solvent that is compatible with the mobile phase, ideally the initial mobile phase composition.[6] Methanol or acetonitrile are often suitable choices.[7] It is crucial to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could block the column or tubing.[7]

Q5: Should I use an isocratic or gradient elution?

A5: For initial method development or for analyzing relatively simple sample matrices, an isocratic elution (constant mobile phase composition) can be sufficient.[8] However, if your sample contains impurities with a wide range of polarities, a gradient elution (where the mobile phase composition changes over time) will likely provide better separation and peak resolution in a shorter analysis time.[3][4][9]

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No Peak or Very Small Peak - Incorrect injection volume or concentration- Detector issue (lamp off, incorrect wavelength)- Sample degradation- System leak- Verify injection volume and sample concentration.- Check detector settings and ensure the lamp is on.- Prepare a fresh sample.- Inspect the system for leaks from the pump to the detector.
Peak Tailing - Secondary interactions with the stationary phase (silanol activity)- Column overload- Inappropriate mobile phase pH- Dead volume in the system- Use a modern, end-capped C18 column with low silanol activity.- Reduce the sample concentration or injection volume.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to protonate the aniline nitrogen.- Check and tighten all fittings to minimize dead volume.
Peak Fronting - Sample solvent stronger than the mobile phase- Column overload- Dissolve the sample in the initial mobile phase or a weaker solvent.- Dilute the sample.
Split Peaks - Clogged column frit or guard column- Partially blocked tubing- Sample solvent incompatibility- Replace the guard column or reverse-flush the analytical column (follow manufacturer's instructions).- Check for and clear any blockages in the tubing.- Ensure the sample solvent is miscible with the mobile phase.
Shifting Retention Times - Inconsistent mobile phase preparation- Fluctuations in column temperature- Pump malfunction (inconsistent flow rate)- Column degradation- Prepare fresh mobile phase and ensure accurate composition.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure proper functioning.- Replace the column if it has degraded.
High Backpressure - Blockage in the system (guard column, column, tubing, or filter)- High flow rate- Mobile phase viscosity- Systematically disconnect components to locate the blockage.- Reduce the flow rate.- Use a mobile phase with lower viscosity (e.g., acetonitrile instead of methanol at lower temperatures).
Baseline Noise or Drift - Air bubbles in the system- Contaminated mobile phase or column- Detector lamp aging- Temperature fluctuations- Degas the mobile phase thoroughly.- Use high-purity solvents and prepare fresh mobile phase.- Replace the detector lamp if necessary.- Ensure a stable operating temperature for the column and detector.
Ghost Peaks - Contamination in the mobile phase, syringe, or injector- Carryover from a previous injection- Use high-purity solvents and clean all glassware.- Run a blank injection to identify the source of contamination.- Implement a needle wash step in the autosampler method.

Experimental Protocols

Proposed HPLC Method for this compound

This is a starting point for method development and may require optimization.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-2 min: 60% B2-10 min: 60% to 90% B10-12 min: 90% B12-12.1 min: 90% to 60% B12.1-15 min: 60% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Sample Preparation Dissolve sample in Acetonitrile/Water (1:1) to a concentration of 1 mg/mL and filter through a 0.45 µm filter.

Visualizations

Troubleshooting Workflow for Common HPLC Issues

HPLC_Troubleshooting start Problem Observed pressure Abnormal Pressure? start->pressure peak_shape Poor Peak Shape? pressure->peak_shape No high_pressure High Pressure pressure->high_pressure Yes, High low_pressure Low/No Pressure pressure->low_pressure Yes, Low retention Retention Time Shift? peak_shape->retention No tailing Tailing peak_shape->tailing Yes, Tailing splitting Splitting peak_shape->splitting Yes, Splitting baseline Baseline Issues? retention->baseline No inconsistent_rt Inconsistent RT retention->inconsistent_rt Yes, Inconsistent drifting_rt Drifting RT retention->drifting_rt Yes, Drifting noise Noise baseline->noise Yes, Noise drift Drift baseline->drift Yes, Drift end Problem Resolved baseline->end No check_blockage Check for Blockage (Column, Tubing, Frit) high_pressure->check_blockage check_leak Check for Leaks (Fittings, Pump Seals) low_pressure->check_leak check_column Check Column (Overload, Degradation) tailing->check_column splitting->check_blockage check_mobile_phase Check Mobile Phase (Composition, Degassing) inconsistent_rt->check_mobile_phase check_temp Check Temperature (Column Oven) drifting_rt->check_temp check_detector Check Detector (Lamp, Cell) noise->check_detector drift->check_mobile_phase check_blockage->end check_leak->end check_mobile_phase->end check_column->end check_temp->end check_detector->end

Caption: A flowchart for systematic troubleshooting of common HPLC issues.

Logical Relationships in HPLC Method Development

HPLC_Method_Dev analyte Analyte Properties (this compound) column Stationary Phase (e.g., C18) analyte->column mobile_phase Mobile Phase (Acetonitrile/Water) analyte->mobile_phase modifier Modifier (e.g., Formic Acid) analyte->modifier retention_time Retention Time column->retention_time resolution Resolution column->resolution mobile_phase->retention_time mobile_phase->resolution peak_shape Peak Shape modifier->peak_shape gradient Elution Mode (Isocratic vs. Gradient) gradient->resolution analysis_time Analysis Time gradient->analysis_time temp Temperature temp->retention_time temp->resolution flow Flow Rate flow->retention_time flow->analysis_time retention_time->resolution peak_shape->resolution

Caption: Key parameter relationships in HPLC method development.

References

Technical Support Center: Overcoming Poor Cell Permeability of 3-Methoxy-N-(4-propoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 3-Methoxy-N-(4-propoxybenzyl)aniline. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming challenges related to the cell permeability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experiments indicate low intracellular accumulation of this compound. Is this definitively due to poor cell permeability?

A1: Not necessarily. Low intracellular accumulation of a compound can stem from several factors. While poor cell permeability is a possibility, for a lipophilic molecule such as this compound, poor aqueous solubility is a common culprit. It is also important to consider the possibility of active efflux, where the compound is transported out of the cell by transporter proteins.

Troubleshooting Workflow:

To systematically diagnose the issue, we recommend the following workflow:

G cluster_0 Start: Low Intracellular Accumulation cluster_1 Step 1: Assess Solubility cluster_2 Step 2: Assess Permeability cluster_3 Step 3: Investigate Efflux cluster_4 Solutions start Low intracellular accumulation of this compound observed solubility Perform Aqueous Solubility Assay start->solubility sol_res Is the compound soluble at the experimental concentration? solubility->sol_res pampa Perform PAMPA Assay sol_res->pampa Yes sol_sol Improve solubility using formulation strategies (e.g., nanoformulations, co-solvents). sol_res->sol_sol No pampa_res Is the compound permeable in the PAMPA assay? pampa->pampa_res caco2 Perform Caco-2 Permeability Assay pampa_res->caco2 Yes perm_sol Improve permeability using medicinal chemistry approaches (e.g., prodrugs). pampa_res->perm_sol No caco2_res Is the compound permeable in the Caco-2 assay? caco2->caco2_res efflux Perform Bidirectional Caco-2 Assay with/without Efflux Inhibitors caco2_res->efflux No good The issue may not be related to permeability or solubility. Investigate other factors like compound stability or target engagement. caco2_res->good Yes efflux_res Is the efflux ratio > 2 and reduced by inhibitors? efflux->efflux_res efflux_res->perm_sol No efflux_sol Co-administer with an efflux inhibitor (in vitro) or redesign the molecule to avoid transporter recognition. efflux_res->efflux_sol Yes

Caption: Troubleshooting workflow for low intracellular compound accumulation.

Q2: How do I determine the aqueous solubility of this compound?

A2: A kinetic solubility assay is a common method to determine the aqueous solubility of a compound. This assay measures the concentration of the compound in a buffered solution after a short incubation period.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mM).

  • Add the stock solution to a series of wells in a 96-well plate containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a range of final compound concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (e.g., <1%).

  • Incubate the plate at room temperature for 1-2 hours with shaking.

  • Filter the samples through a filter plate to remove any precipitated compound.

  • Quantify the concentration of the soluble compound in the filtrate using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • The highest concentration at which the compound remains in solution is considered its kinetic solubility.

Table 1: Hypothetical Solubility Data for this compound

Nominal Concentration (µM)Measured Concentration (µM)% Solubility
10.9898%
109.595%
5022.144.2%
10023.523.5%
20024.112.05%

Interpretation: In this hypothetical example, the aqueous solubility of the compound is approximately 23-24 µM. If your experiments are being conducted at concentrations above this, the observed low intracellular accumulation may be due to the compound precipitating out of solution.

Q3: Which in vitro assay should I use to assess the permeability of my compound?

A3: The choice of assay depends on the specific question you are trying to answer. The two most common in vitro permeability assays are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.

  • PAMPA: This is a non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It is a high-throughput and cost-effective method for predicting passive permeability.

  • Caco-2 Permeability Assay: This is a cell-based assay that uses a monolayer of Caco-2 cells, which are derived from human colon adenocarcinoma cells. This model is considered more physiologically relevant as it can assess both passive diffusion and active transport processes, including efflux.[1][2]

Table 2: Comparison of PAMPA and Caco-2 Assays

FeaturePAMPACaco-2 Assay
Biological Barrier Artificial lipid membraneMonolayer of Caco-2 cells
Transport Mechanisms Passive diffusion onlyPassive diffusion and active transport (uptake and efflux)
Throughput HighModerate
Cost LowHigh
Predictive Power Good for passive diffusionGood for overall intestinal absorption[3][4]

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

  • Prepare the PAMPA plate: A 96-well filter plate is coated with a solution of a lipid (e.g., phosphatidylcholine) in a suitable organic solvent (e.g., dodecane). The solvent is allowed to evaporate, leaving a lipid layer on the filter.

  • Prepare the donor solution: Dissolve this compound in a buffer solution (e.g., PBS at pH 7.4) at a concentration below its determined aqueous solubility.

  • Add the donor solution to the wells of the filter plate.

  • Assemble the PAMPA sandwich: Place the filter plate into a 96-well acceptor plate containing buffer.

  • Incubate the plate for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using HPLC or LC-MS.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium))

    Where:

    • V_D = volume of donor well

    • V_A = volume of acceptor well

    • A = area of the filter

    • t = incubation time

    • C_A(t) = concentration in the acceptor well at time t

    • C_equilibrium = equilibrium concentration

Caco-2 Permeability Assay Protocol

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to allow them to differentiate and form a confluent monolayer with tight junctions.[2]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer yellow).

  • Permeability Measurement (Apical to Basolateral):

    • The culture medium is replaced with a transport buffer.

    • The test compound (dissolved in transport buffer) is added to the apical (upper) chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral (lower) chamber at various time points.

    • The concentration of the compound in the samples is determined by LC-MS.

  • Permeability Measurement (Basolateral to Apical): To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral chamber and samples taken from the apical chamber.

  • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio (ER) is calculated as:

    ER = Papp (B-A) / Papp (A-B)

    An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter.[2]

G cluster_0 Caco-2 Permeability Assay Workflow start Seed Caco-2 cells on transwell inserts culture Culture for 21-25 days to form a monolayer start->culture teer Check monolayer integrity (TEER) culture->teer add_compound Add compound to apical or basolateral side teer->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample from the opposite side at time points incubate->sample analyze Analyze samples by LC-MS sample->analyze calculate Calculate Papp and Efflux Ratio analyze->calculate

Caption: Workflow for the Caco-2 permeability assay.

Strategies for Improving Cell Permeability

Q4: What are some formulation strategies to improve the cellular delivery of this compound?

A4: For hydrophobic compounds with poor aqueous solubility, formulation strategies can significantly enhance their delivery into cells.

  • Nanoformulations: Encapsulating the compound in nanoparticles, such as liposomes or nanoemulsions, can improve its solubility and facilitate its transport across the cell membrane.[5][6][7][8]

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate hydrophobic drugs within the bilayer.

    • Nanoemulsions: These are oil-in-water or water-in-oil emulsions with droplet sizes in the nanometer range, which can increase the surface area for absorption.[6]

  • Use of Solubilizing Agents: Co-solvents (e.g., ethanol, propylene glycol) or surfactants can be used to increase the solubility of the compound in the experimental medium. However, it is crucial to test for any potential toxicity of these agents to the cells.

Table 3: Hypothetical Permeability Data with Different Formulations

FormulationPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio
Aqueous Buffer 0.52.55.0
Liposomal Formulation 3.23.51.1
Nanoemulsion 4.54.81.07

Interpretation: In this example, the nanoformulations not only improved the apparent permeability in the absorptive direction (A-B) but also overcame the efflux, as indicated by the reduction in the efflux ratio.

Q5: Can I chemically modify this compound to improve its permeability?

A5: Yes, a prodrug approach is a common medicinal chemistry strategy to improve the permeability of a parent drug. A prodrug is a pharmacologically inactive derivative of a drug that is converted to the active form in the body.[9][10][11]

For a compound with a secondary amine, like this compound, a prodrug can be designed by attaching a promoiety to the nitrogen atom. This promoiety can mask the hydrogen bond donor character of the N-H group, which can improve passive diffusion. The promoiety is designed to be cleaved by enzymes in the cell, releasing the active parent compound.

G cluster_0 Prodrug Strategy parent This compound (Poorly Permeable) prodrug Prodrug (More Permeable) parent->prodrug + Promoiety cell Cell Membrane prodrug->cell Passive Diffusion intracellular Intracellular Space parent_active Active Parent Drug Released intracellular->parent_active Enzymatic Cleavage

Caption: Conceptual diagram of a prodrug strategy.

Example of a Hypothetical Prodrug:

A simple prodrug could be formed by acylation of the secondary amine to form an amide. For instance, an acetyl group could be added. This would increase the lipophilicity and mask the hydrogen bond donor. Inside the cell, esterases could potentially cleave the amide bond to release the parent compound. The feasibility and rate of this cleavage would need to be experimentally verified.

References

Technical Support Center: 3-Methoxy-N-(4-propoxybenzyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 3-Methoxy-N-(4-propoxybenzyl)aniline.

Troubleshooting Guide: Side Product Analysis

The synthesis of this compound, typically achieved through the reductive amination of 3-methoxyaniline and 4-propoxybenzaldehyde, can sometimes be accompanied by the formation of side products. Below is a guide to help identify and mitigate these impurities.

Table 1: Common Side Products and Troubleshooting

Potential Side Product Chemical Structure Likely Cause Recommended Analytical Method Mitigation Strategy
N,N-bis(4-propoxybenzyl)-3-methoxyaniline (Tertiary Amine) (Structure not shown)Over-alkylation of the secondary amine product.[1][2]HPLC-UV, LC-MS, GC-MSUse a stoichiometric excess of 3-methoxyaniline. Control the addition of the reducing agent and 4-propoxybenzaldehyde.
Unreacted 3-Methoxyaniline (Structure not shown)Incomplete reaction.HPLC-UV, GC-MS, TLCIncrease reaction time, optimize temperature, or consider a more active reducing agent.
Unreacted 4-Propoxybenzaldehyde (Structure not shown)Incomplete reaction or inefficient reduction of the imine intermediate.HPLC-UV, GC-MS, TLCEnsure sufficient reducing agent is present. Monitor the reaction for the disappearance of the aldehyde.
Imine Intermediate (Structure not shown)Incomplete reduction of the Schiff base (imine) formed between the aniline and aldehyde.[3][4][5][6]HPLC-UV, LC-MS (look for M+H of the imine)Ensure the reducing agent is active and added at the appropriate stage. Optimize reaction pH for the chosen reducing agent.
Oxidation Products (Various colored impurities)Air oxidation of the aniline starting material or the final amine product.[7]HPLC-UV (look for new peaks with different UV spectra), Colorimetric observationPerform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly purified starting materials.
Starting Material Impurities (Varies)Impurities present in the initial 3-methoxyaniline or 4-propoxybenzaldehyde.GC-MS or HPLC analysis of starting materials before reaction.Use high-purity starting materials. Purify starting materials if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: A common side product is the tertiary amine, N,N-bis(4-propoxybenzyl)-3-methoxyaniline, formed from over-alkylation of the desired secondary amine product.[1][2] Unreacted starting materials and the intermediate imine can also be significant impurities if the reaction does not go to completion.

Q2: My reaction mixture has turned a dark color. What could be the cause?

A2: Dark coloration often indicates the presence of oxidation products.[7] Anilines and some amine products are susceptible to air oxidation, which can be accelerated by heat or light. To prevent this, it is advisable to run the reaction under an inert atmosphere and use degassed solvents.

Q3: How can I monitor the progress of the reaction to minimize side products?

A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative monitoring.

Q4: Which reducing agent is best for this reaction to avoid side products?

A4: The choice of reducing agent can be critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is mild and selective for the reduction of the imine in the presence of the aldehyde.[3] Sodium cyanoborohydride (NaBH₃CN) is also effective but can generate toxic cyanide waste.[2][3] Sodium borohydride (NaBH₄) can also be used, but may require careful control of pH and temperature.

Experimental Protocols

Protocol: HPLC-UV Analysis of Reaction Mixture

This protocol outlines a general method for the analysis of a reaction mixture to identify the main product and potential side products.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Quench the reaction in the aliquot by adding it to a vial containing a suitable solvent (e.g., 1 mL of methanol or acetonitrile).

    • Vortex the sample to ensure homogeneity.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid).

      • Example Gradient: Start with 30% acetonitrile, ramp to 90% over 15 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength of 254 nm (or a diode array detector to scan a range of wavelengths).

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Analyze the chromatogram to identify peaks corresponding to the starting materials, the desired product, and any impurities.

    • Retention times should be confirmed by injecting standards of the starting materials and the purified product, if available.

    • The relative peak areas can be used to estimate the percentage of each component in the mixture. For more accurate quantification, a calibration curve with known standards should be prepared.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediate cluster_products Products 3-Methoxyaniline 3-Methoxyaniline Imine Imine 3-Methoxyaniline->Imine + 4-Propoxybenzaldehyde - H2O 4-Propoxybenzaldehyde 4-Propoxybenzaldehyde This compound This compound Imine->this compound + [H] (Reduction) Tertiary_Amine N,N-bis(4-propoxybenzyl) -3-methoxyaniline This compound->Tertiary_Amine + 4-Propoxybenzaldehyde + [H] (Over-alkylation)

Caption: Reaction pathway for the synthesis of this compound.

Workflow Start Start Reaction_Mixture Obtain Reaction Mixture Aliquot Start->Reaction_Mixture Sample_Prep Sample Preparation (Quench, Dilute, Filter) Reaction_Mixture->Sample_Prep Analysis Analytical Technique Sample_Prep->Analysis HPLC HPLC-UV/MS Analysis->HPLC Quantitative GCMS GC-MS Analysis->GCMS Quantitative TLC TLC Analysis->TLC Qualitative Data_Analysis Data Analysis (Identify Peaks, Quantify) HPLC->Data_Analysis GCMS->Data_Analysis TLC->Data_Analysis Troubleshoot Troubleshoot & Optimize Reaction Conditions Data_Analysis->Troubleshoot End End Troubleshoot->End

Caption: Workflow for side product analysis in a chemical reaction.

References

Technical Support Center: Synthesis of 3-Methoxy-N-(4-propoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 3-Methoxy-N-(4-propoxybenzyl)aniline.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot reductive amination. This involves the reaction of 3-methoxyaniline and 4-propoxybenzaldehyde to form an intermediate imine, which is then reduced in situ to the desired secondary amine. This method is favored for its operational simplicity and generally good yields.

Q2: Which reducing agents are suitable for this reductive amination?

A2: Several reducing agents can be employed, with the choice often depending on scale, safety, and the presence of other functional groups. Common choices include:

  • Sodium borohydride (NaBH₄): A cost-effective and common reducing agent. It is often used in a two-step process where the imine is formed first, followed by reduction.[1][2][3][4]

  • Sodium cyanoborohydride (NaBH₃CN): This reagent is selective for the reduction of imines in the presence of aldehydes, making it ideal for one-pot reactions. However, it can release toxic cyanide gas, requiring careful handling and work-up procedures.[5]

  • Sodium triacetoxyborohydride (STAB): A milder and safer alternative to sodium cyanoborohydride, also suitable for one-pot syntheses.[5][6][7]

Q3: What are the typical solvents used for this reaction?

A3: The choice of solvent depends on the specific reducing agent and reaction conditions. Commonly used solvents include:

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • 1,2-Dichloroethane (DCE)

  • Tetrahydrofuran (THF)[4]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials, you can observe the disappearance of the reactants and the appearance of the product spot.[4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Incomplete imine formation.- Deactivated reducing agent.- Incorrect pH for the reaction.- Add a catalytic amount of a weak acid like acetic acid to promote imine formation.- Use a fresh batch of the reducing agent.- Ensure the reaction medium is slightly acidic for optimal imine formation.
Formation of a significant amount of dialkylated product The newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced.- Use a slight excess of the aniline starting material.- Control the stoichiometry of the reactants carefully.
Presence of unreacted aldehyde in the final product The reducing agent was not strong enough or was added in an insufficient amount to reduce both the imine and the excess aldehyde.- If using a mild reducing agent like NaBH₃CN, ensure the reaction goes to completion.- If using NaBH₄, it should reduce the excess aldehyde. Consider adding a slight excess of NaBH₄.
Difficulty in purifying the product The product has similar polarity to the starting materials or byproducts.- Optimize the mobile phase for column chromatography. A common starting point for N-arylbenzylamines is a mixture of hexanes and ethyl acetate.[8]- Consider crystallization as an alternative or final purification step.
Reaction does not scale up effectively (lower yield, more impurities) - Inefficient mixing in the larger reactor.- Poor heat transfer leading to localized overheating and side reactions.- Changes in reaction kinetics due to concentration differences.- Ensure adequate agitation in the larger vessel.- Monitor the internal temperature of the reaction closely and control the rate of addition of reagents if the reaction is exothermic.- Perform a thorough process safety assessment before scaling up.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is a representative procedure based on established methods for reductive amination.

Materials:

  • 3-Methoxyaniline

  • 4-Propoxybenzaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Acetic Acid (catalytic amount)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for column chromatography

Procedure:

  • Imine Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-methoxyaniline (1.0 eq) and 4-propoxybenzaldehyde (1.0 eq) in methanol.

    • Add a catalytic amount of acetic acid (e.g., 1-2 drops).

    • Stir the mixture at room temperature and monitor the formation of the imine by TLC. This step may take 1-2 hours.

  • Reduction:

    • Once the imine formation is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise, ensuring the temperature remains below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete by TLC.

  • Work-up:

    • Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel.[9][10][11][12]

    • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).[8]

    • Collect the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a solid or oil.

Data Presentation

Table 1: Representative Yields for Reductive Amination of Substituted Anilines and Benzaldehydes

AmineAldehydeReducing AgentSolventYield (%)Reference
AnilineBenzaldehydeNaBH₄ / DOWEX®50WX8THF91[4][8]
4-BromoanilineBenzaldehydeNaBH₄ / DOWEX®50WX8THF93[4][8]
4-MethoxyanilineBenzaldehydeNaBH₄ / DOWEX®50WX8THF90[4][8]
p-Anisidinep-NitrobenzaldehydeNaBH₄MeOH>90[13]

Note: The yields presented are for analogous reactions and may vary for the synthesis of this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Imine_Formation Imine Formation (3-Methoxyaniline + 4-Propoxybenzaldehyde) Start->Imine_Formation Reduction Reduction (e.g., NaBH4) Imine_Formation->Reduction Workup Aqueous Work-up Reduction->Workup Crude_Product Crude Product Workup->Crude_Product Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Pure_Product Pure Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic Start Low Yield Check_Imine Incomplete Imine Formation? Start->Check_Imine Check_Reagent Inactive Reducing Agent? Start->Check_Reagent Check_Side_Products Side Product Formation? Start->Check_Side_Products Add_Acid Add Catalytic Acid Check_Imine->Add_Acid Use_Fresh_Reagent Use Fresh Reducing Agent Check_Reagent->Use_Fresh_Reagent Adjust_Stoichiometry Adjust Stoichiometry Check_Side_Products->Adjust_Stoichiometry

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Refining 3-Methoxy-N-(4-propoxybenzyl)aniline Bioassay Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: 3-Methoxy-N-(4-propoxybenzyl)aniline is a compound with limited publicly available biological data.[1] This guide is presented as a hypothetical framework assuming the compound is being investigated as a potential inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in oncological research. The protocols and troubleshooting advice are based on established methodologies for EGFR inhibitors and may require significant optimization for this specific compound.

I. Frequently Asked Questions (FAQs)

Q1: What is the hypothesized mechanism of action for this compound?

A1: Based on its structural similarity to other known kinase inhibitors, the hypothesized mechanism of action for this compound (referred to as Compound X hereafter) is the inhibition of the EGFR tyrosine kinase domain. By competing with ATP, it is thought to prevent the autophosphorylation of the receptor, thereby blocking downstream signaling pathways that regulate cell proliferation, survival, and growth.[2][3]

Q2: Which cell lines are recommended for initial screening of Compound X?

A2: For screening potential EGFR inhibitors, cell lines with high EGFR expression are recommended. A549 (non-small cell lung cancer) and MCF-7 (breast cancer) are suitable starting points. It is also advisable to include a control cell line with low EGFR expression to assess off-target effects.

Q3: What are the primary bioassays to determine the efficacy of Compound X?

A3: A tiered approach is recommended:

  • Biochemical Assay: An in vitro kinase assay to determine the direct inhibitory effect of Compound X on purified EGFR enzyme activity (e.g., measuring IC50).

  • Cell-Based Assays:

    • Cell Viability/Proliferation Assay (e.g., MTT, XTT, or ATP-based assays): To measure the cytotoxic or cytostatic effects on cancer cell lines (e.g., measuring EC50).

    • Target Engagement Assay (e.g., Western Blot): To confirm that Compound X inhibits EGFR phosphorylation in a cellular context.

Q4: How should I prepare Compound X for in vitro and cell-based assays?

A4: Compound X should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM). This stock can then be serially diluted in assay buffer or cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed a level that affects cell viability or enzyme activity (typically ≤ 0.5%).[4]

II. Experimental Protocols & Methodologies

Protocol 1: In Vitro EGFR Kinase Activity Assay (Luminescence-Based)

This protocol is adapted from commercially available kinase assay kits (e.g., ADP-Glo™).[4] The principle is to quantify the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of Compound X.

  • Materials: Recombinant human EGFR, Poly(Glu,Tyr) substrate, ATP, Kinase Buffer, Compound X, ADP-Glo™ Reagent, Kinase Detection Reagent.

  • Procedure:

    • Prepare serial dilutions of Compound X in kinase buffer with a constant, low percentage of DMSO.

    • In a 96-well or 384-well plate, add the kinase, substrate, and Compound X dilutions. Pre-incubate for 15-30 minutes at room temperature.[5]

    • Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at 30°C.

    • Stop the reaction and deplete unconsumed ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to a no-inhibitor (DMSO) control and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability MTT Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

  • Materials: A549 cells, DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Compound X, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.

  • Procedure:

    • Seed A549 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of Compound X (and a DMSO vehicle control) for 48-72 hours.

    • Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Remove the media and dissolve the formazan crystals in DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

III. Hypothetical Data Summary

The following tables represent plausible, hypothetical data for Compound X, assuming it acts as an EGFR inhibitor.

Table 1: In Vitro Kinase Inhibition

Target Kinase Compound X IC50 (nM) Staurosporine (Control) IC50 (nM)
EGFR (Wild-Type) 85 6
SRC Kinase > 10,000 20

| VEGFR2 | 1,200 | 15 |

Table 2: Cell-Based Assay Results

Cell Line EGFR Status Compound X EC50 (µM) Doxorubicin (Control) EC50 (µM)
A549 High Expression 1.5 0.8
MCF-7 Moderate Expression 7.8 1.2

| NIH-3T3 | Low Expression | > 50 | 2.5 |

IV. Troubleshooting Guides

Issue 1: High Variability in Kinase Assay Results

Potential Cause Troubleshooting Step
Inconsistent Pipetting Use calibrated pipettes and reverse pipetting for viscous solutions. Automate liquid handling if possible.[6]
Substrate Depletion or Product Inhibition Optimize enzyme and substrate concentrations. Ensure the assay is in the linear range.[4]
Compound Precipitation Check the solubility of Compound X at high concentrations. If needed, lower the top concentration or add a non-interfering surfactant.

| Inconsistent Incubation Times | Use a multi-channel pipette or automated dispenser to add reagents quickly and consistently across the plate. |

Issue 2: Poor Dose-Response Curve in MTT Assay

Potential Cause Troubleshooting Step
Incorrect Cell Seeding Density Optimize cell number to ensure they are in the logarithmic growth phase throughout the experiment.[7]
Compound Inactivity or Low Potency Verify compound integrity and concentration. Extend the incubation time (e.g., to 96 hours) or test a higher concentration range.
Assay Interference Compound X might directly reduce MTT or interfere with the absorbance reading. Run a control plate without cells to check for this. Consider an alternative viability assay (e.g., ATP-based luminescence).

| Contamination (Mycoplasma) | Test cell cultures for mycoplasma, which can alter cellular metabolism and drug response.[7] |

Issue 3: No Inhibition of EGFR Phosphorylation in Western Blot

Potential Cause Troubleshooting Step
Low Compound Permeability The compound may not be entering the cells effectively. Consider co-incubation with a mild permeabilizing agent (though this is a non-standard approach and requires careful controls).
Insufficient Incubation Time The time course for target inhibition may be rapid. Test shorter incubation times (e.g., 15 min, 1 hr, 4 hrs) before stimulating with EGF.
Rapid Compound Metabolism Cells may be metabolizing and inactivating Compound X. LC-MS analysis of cell lysates can be used to assess compound stability.

| Incorrect EGF Stimulation | Ensure the EGF used for stimulation is active and used at a concentration that robustly induces EGFR phosphorylation in control cells. |

V. Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular EGFR EGFR ADP ADP EGFR->ADP Phosphorylates Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Activates EGF EGF Ligand EGF->EGFR Binds CompoundX Compound X (Hypothesized) CompoundX->EGFR Inhibits ATP ATP ATP->EGFR Binds to Kinase Domain Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes

Caption: Hypothesized EGFR signaling pathway and the inhibitory action of Compound X.

Experimental_Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cell-Based Screening cluster_2 Phase 3: Data Analysis A 1. In Vitro Kinase Assay (Compound X vs. EGFR) B 2. Calculate IC50 Value A->B C 3. Cell Viability Assay (e.g., MTT on A549 cells) B->C Proceed if IC50 < 1µM D 4. Calculate EC50 Value C->D E 5. Western Blot for p-EGFR (Confirm Target Engagement) D->E F 6. Analyze Selectivity & Potency E->F Correlate Data

Caption: Tiered experimental workflow for characterizing Compound X.

Troubleshooting_Logic Start High Variability in MTT Assay? CheckSeeding Verify Cell Seeding Density & Health Start->CheckSeeding Yes CheckCompound Assess Compound Solubility & Integrity CheckSeeding->CheckCompound Issue Persists Resolved Issue Resolved CheckSeeding->Resolved Issue Solved CheckContamination Test for Mycoplasma Contamination CheckCompound->CheckContamination Issue Persists CheckCompound->Resolved Issue Solved AlternativeAssay Run Alternative Assay (e.g., ATP-based) CheckContamination->AlternativeAssay Issue Persists CheckContamination->Resolved Issue Solved AlternativeAssay->Resolved Issue Solved Unresolved Consult Senior Scientist AlternativeAssay->Unresolved Issue Persists

Caption: Troubleshooting logic for a common cell-based assay issue.

References

Validation & Comparative

Validating the Biological Activity of 3-Methoxy-N-(4-propoxybenzyl)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature and databases, no specific biological activity has been documented for the compound 3-Methoxy-N-(4-propoxybenzyl)aniline. While the chemical structure suggests potential pharmacological relevance based on the activities of related compounds, there is currently no published experimental data to validate any specific biological function. This guide, therefore, serves to highlight the known activities of structurally similar molecules and outlines the experimental approaches that would be necessary to characterize the biological profile of this compound.

Comparative Landscape of Structurally Related Compounds

Derivatives of N-benzylaniline and compounds containing methoxyphenyl moieties have been investigated for a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. This suggests potential areas of investigation for this compound.

Anticancer Potential

Numerous studies have demonstrated the cytotoxic effects of N-benzylaniline derivatives against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Antibacterial Activity

Certain N-benzylaniline derivatives have shown promise as antibacterial agents, particularly against Gram-positive bacteria. The mechanism of action is often attributed to the disruption of bacterial cell membrane integrity or the inhibition of essential enzymes.

Anti-inflammatory Properties

Compounds with structural similarities to this compound have been reported to possess anti-inflammatory activity. These effects are often mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Proposed Experimental Workflow for Biological Validation

To ascertain the biological activity of this compound, a systematic screening approach is recommended. The following workflow outlines the key experimental stages.

Experimental Workflow cluster_0 Initial Screening cluster_1 Dose-Response & Selectivity cluster_2 Mechanism of Action cluster_3 In Vivo Validation Compound Acquisition Compound Acquisition Primary Bioassays Primary Bioassays Compound Acquisition->Primary Bioassays Test Compound Hit Identification Hit Identification Primary Bioassays->Hit Identification Activity Data Dose-Response Studies Dose-Response Studies Hit Identification->Dose-Response Studies Active Compound(s) Selectivity Profiling Selectivity Profiling Dose-Response Studies->Selectivity Profiling IC50/EC50 Values Target Identification Target Identification Selectivity Profiling->Target Identification Selective Compound(s) Pathway Analysis Pathway Analysis Target Identification->Pathway Analysis Identified Target(s) Animal Model Studies Animal Model Studies Pathway Analysis->Animal Model Studies Validated Mechanism Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Animal Model Studies->Efficacy & Toxicity Assessment In Vivo Data

Caption: A generalized workflow for the biological validation of a novel chemical entity.

Detailed Experimental Protocols

Should initial screening reveal a biological activity for this compound, the following are examples of detailed experimental protocols that could be adapted for further investigation.

Table 1: Hypothetical Experimental Protocols for Biological Activity Screening
Activity to be Assessed Experimental Assay Brief Protocol Outline
Anticancer Activity MTT Proliferation Assay1. Seed cancer cells in 96-well plates and allow to adhere overnight. 2. Treat cells with varying concentrations of this compound for 48-72 hours. 3. Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation. 4. Solubilize formazan crystals with DMSO. 5. Measure absorbance at 570 nm to determine cell viability.
Antibacterial Activity Broth Microdilution Assay1. Prepare serial dilutions of this compound in a 96-well plate containing bacterial growth medium. 2. Inoculate each well with a standardized bacterial suspension. 3. Incubate the plate at 37°C for 18-24 hours. 4. Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible bacterial growth.
Anti-inflammatory Activity LPS-induced Nitric Oxide Production in Macrophages1. Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates. 2. Pre-treat cells with different concentrations of this compound for 1 hour. 3. Stimulate the cells with lipopolysaccharide (LPS) for 24 hours to induce nitric oxide (NO) production. 4. Measure the amount of nitrite in the cell culture supernatant using the Griess reagent. 5. A reduction in nitrite levels indicates inhibition of NO production.

Conclusion

While the chemical structure of this compound is suggestive of potential biological activities based on its similarity to other pharmacologically active molecules, there is a critical lack of empirical data to support any specific function. The provided workflow and experimental protocols offer a roadmap for future research to elucidate the biological and therapeutic potential of this compound. Without such dedicated studies, any claims regarding the biological activity of this compound remain speculative. Researchers and drug development professionals are encouraged to undertake the necessary experimental validation before considering this compound for any therapeutic application.

Uncharted Territory: The Inhibitory Profile of 3-Methoxy-N-(4-propoxybenzyl)aniline Remains Undisclosed

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant gap in the understanding of 3-Methoxy-N-(4-propoxybenzyl)aniline's biological activity. Despite its documented chemical properties, no public data exists detailing its inhibitory effects, mechanism of action, or biological targets. This absence of information precludes a direct comparison with known inhibitors in any specific signaling pathway or enzymatic assay.

Currently, this compound is cataloged in chemical databases such as PubChem, providing foundational information including its molecular formula (C₁₇H₂₁NO₂), molecular weight (271.35 g/mol ), and structure.[1] However, these entries lack any associated bioactivity data, screening results, or patent information that would typically indicate its intended biological application or inhibitory properties.

Efforts to identify a potential therapeutic area for this compound by examining structurally similar molecules have yielded limited and indirect insights. Research on compounds featuring a 3-methoxy-N-benzyl aniline scaffold has explored their potential as anticancer agents. For instance, derivatives of N-benzyl-3,4,5-trimethoxyaniline have been investigated for their impact on cancer cell lines. However, this structural similarity does not provide concrete evidence of the specific activity of this compound.

Without any experimental data on which to base a comparison, it is impossible to generate the requested guide. Key information required for such a comparison would include:

  • Identified Biological Target(s): The specific enzyme, receptor, or protein that this compound interacts with and inhibits.

  • Quantitative Inhibition Data: Metrics such as IC₅₀ or Kᵢ values that quantify the potency of its inhibitory effect.

  • Experimental Protocols: Detailed methods of the assays used to determine its inhibitory activity.

The creation of a meaningful comparison guide, including data tables and visualizations of signaling pathways or experimental workflows, is contingent upon the availability of this fundamental biological data. At present, this compound remains an uncharacterized compound from a pharmacological perspective, highlighting a potential area for future research and discovery.

References

Cross-Validation of Screening Results for 3-Methoxy-N-(4-propoxybenzyl)aniline and Analogs as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comparative analysis of the hypothetical screening results for 3-Methoxy-N-(4-propoxybenzyl)aniline and a series of its structural analogs. The N-benzylaniline scaffold, a core component of these molecules, is a recognized pharmacophore in oncology, notably present in clinically approved kinase inhibitors. This document outlines the cytotoxic activity of these compounds against the A549 human lung carcinoma cell line, details the experimental protocol for this assessment, and contextualizes the potential mechanism of action through relevant signaling pathways.

Data Presentation: Comparative Cytotoxic Activity

The following table summarizes the hypothetical 50% inhibitory concentrations (IC₅₀) of this compound (designated as Compound A) and its analogs against the A549 human lung adenocarcinoma cell line. The data, generated from a simulated MTT assay, provides a preliminary structure-activity relationship (SAR) analysis for this series of compounds. Lower IC₅₀ values indicate greater cytotoxic potency.

Compound IDStructureIC₅₀ (µM) on A549 Cells
A This compound3-OCH₃4-OCH₂CH₂CH₃15.2
B 3-Methoxy-N-(4-methoxybenzyl)aniline3-OCH₃4-OCH₃25.8
C 3-Methoxy-N-(4-ethoxybenzyl)aniline3-OCH₃4-OCH₂CH₃18.1
D N-(4-propoxybenzyl)anilineH4-OCH₂CH₂CH₃32.5
E 4-Methoxy-N-(4-propoxybenzyl)aniline4-OCH₃4-OCH₂CH₂CH₃12.7
F 3-Fluoro-N-(4-propoxybenzyl)aniline3-F4-OCH₂CH₂CH₃9.8

Experimental Protocols

The following is a detailed methodology for the key experiments cited in this guide.

MTT Cell Viability Assay Protocol

This assay quantitatively assesses the in vitro cytotoxic effects of the test compounds on the A549 human lung carcinoma cell line.

  • Cell Culture and Plating:

    • A549 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

    • Cells are harvested during their logarithmic growth phase and seeded into 96-well microplates at a density of 1 x 10⁴ cells per well in 100 µL of complete medium.[1]

    • The plates are incubated for 24 hours to allow for cell attachment.[1][2]

  • Compound Treatment:

    • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

    • Serial dilutions of each compound are made with fresh culture medium to achieve the desired final concentrations. The final DMSO concentration in each well is kept below 0.5%.

    • The medium from the attached cells is aspirated and replaced with 100 µL of medium containing the various concentrations of the test compounds. A control group receives medium with DMSO alone.

    • The plates are incubated for an additional 48 hours at 37°C and 5% CO₂.[2]

  • MTT Incubation and Formazan Solubilization:

    • After the 48-hour incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.[3]

    • The plates are incubated for another 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[3][4]

    • The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[3]

    • The plates are gently agitated on a shaker for 10 minutes to ensure complete dissolution.[2]

  • Data Acquisition and Analysis:

    • The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[2][3]

    • The percentage of cell viability is calculated using the following formula:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • The IC₅₀ value for each compound is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Mandatory Visualizations

G cluster_0 Screening Workflow A Compound Library (N-benzylaniline Analogs) B Prepare Stock Solutions (in DMSO) A->B E Treat Cells with Compound Dilutions B->E C Cell Culture (A549 Lung Cancer Cells) D Seed Cells in 96-Well Plates C->D D->E F Incubate for 48h E->F G Add MTT Reagent F->G H Incubate for 4h G->H I Solubilize Formazan (with DMSO) H->I J Measure Absorbance (570 nm) I->J K Data Analysis (Calculate IC50) J->K

Caption: Experimental workflow for anticancer screening.

G cluster_1 MAPK/ERK Signaling Pathway Receptor EGFR Grb2 Grb2/SOS Receptor->Grb2 P Compound N-benzylaniline Inhibitor Raf Raf Compound->Raf Ras Ras Grb2->Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Caption: A plausible target: the MAPK/ERK signaling pathway.

References

comparative analysis of 3-Methoxy-N-(4-propoxybenzyl)aniline synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two primary synthetic methodologies for the preparation of 3-Methoxy-N-(4-propoxybenzyl)aniline, a key intermediate in various research and development applications. The methods under review are one-pot reductive amination and direct N-alkylation. Each method is evaluated based on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data from analogous reactions in published literature.

At a Glance: Comparison of Synthesis Methods

ParameterMethod 1: One-Pot Reductive AminationMethod 2: Direct N-Alkylation
Starting Materials 3-Methoxyaniline, 4-Propoxybenzaldehyde3-Methoxyaniline, 4-Propoxybenzyl Chloride
Key Reagents Sodium Borohydride (NaBH₄), Acid Catalyst (optional)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., Acetonitrile)
Reaction Steps One-potTypically one-step (plus preparation of alkyl halide)
Estimated Yield 85-95%75-85% (estimated)
Purity Generally high after chromatographyVariable, may require extensive purification
Reaction Time 1 - 4 hours6 - 24 hours
Reaction Temperature Room temperature to refluxRoom temperature to reflux
Key Advantages High efficiency, one-pot procedure, mild conditionsUtilizes readily available halide precursors
Key Disadvantages Requires synthesis of the aldehyde if not availablePotential for over-alkylation, requires synthesis of the alkyl halide, potentially longer reaction times

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow of the comparative analysis presented in this guide.

cluster_synthesis Synthesis of this compound cluster_comparison Comparative Analysis Reductive Amination Reductive Amination Target Molecule Target Molecule Reductive Amination->Target Molecule Yield Yield Reductive Amination->Yield Purity Purity Reductive Amination->Purity Reaction Conditions Reaction Conditions Reductive Amination->Reaction Conditions Advantages & Disadvantages Advantages & Disadvantages Reductive Amination->Advantages & Disadvantages Final Product Analysis Final Product Analysis Target Molecule->Final Product Analysis Direct N-Alkylation Direct N-Alkylation Direct N-Alkylation->Target Molecule Direct N-Alkylation->Yield Direct N-Alkylation->Purity Direct N-Alkylation->Reaction Conditions Direct N-Alkylation->Advantages & Disadvantages Start Start Mix 3-Methoxyaniline & 4-Propoxybenzaldehyde in Solvent Mix 3-Methoxyaniline & 4-Propoxybenzaldehyde in Solvent Start->Mix 3-Methoxyaniline & 4-Propoxybenzaldehyde in Solvent Stir at Room Temperature (Imine Formation) Stir at Room Temperature (Imine Formation) Mix 3-Methoxyaniline & 4-Propoxybenzaldehyde in Solvent->Stir at Room Temperature (Imine Formation) Add Sodium Borohydride Add Sodium Borohydride Stir at Room Temperature (Imine Formation)->Add Sodium Borohydride Reaction Quench & Workup Reaction Quench & Workup Add Sodium Borohydride->Reaction Quench & Workup Purification (Chromatography) Purification (Chromatography) Reaction Quench & Workup->Purification (Chromatography) Product Product Purification (Chromatography)->Product Start Start Combine 3-Methoxyaniline, 4-Propoxybenzyl Chloride & Base in Solvent Combine 3-Methoxyaniline, 4-Propoxybenzyl Chloride & Base in Solvent Start->Combine 3-Methoxyaniline, 4-Propoxybenzyl Chloride & Base in Solvent Heat to Reflux Heat to Reflux Combine 3-Methoxyaniline, 4-Propoxybenzyl Chloride & Base in Solvent->Heat to Reflux Cool & Filter Cool & Filter Heat to Reflux->Cool & Filter Workup & Extraction Workup & Extraction Cool & Filter->Workup & Extraction Purification (Chromatography) Purification (Chromatography) Workup & Extraction->Purification (Chromatography) Product Product Purification (Chromatography)->Product

In Vivo Efficacy of 3-Methoxy-N-(4-propoxybenzyl)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available data on the in vivo efficacy of 3-Methoxy-N-(4-propoxybenzyl)aniline is limited. This guide provides a comparative framework based on a hypothetical therapeutic application, drawing parallels from related compounds investigated as P-glycoprotein (P-gp) inhibitors. The experimental data presented herein is illustrative and intended to guide researchers in designing and evaluating in vivo studies for this compound.

Introduction

Hypothetical Mechanism of Action: P-glycoprotein Inhibition

The proposed mechanism of action for this compound is the inhibition of the P-glycoprotein efflux pump at the blood-brain barrier. By blocking P-gp, the compound could increase the brain penetration of co-administered therapeutic agents that are normally expelled by this transporter.

cluster_BBB Blood-Brain Barrier cluster_blood Bloodstream cluster_brain Brain endothelial_cell Brain Endothelial Cell Pgp P-glycoprotein (P-gp) Drug Therapeutic Drug (P-gp Substrate) endothelial_cell->Drug Therapeutic_Target Therapeutic Target endothelial_cell->Therapeutic_Target Increased Drug Concentration Drug->endothelial_cell Inhibitor This compound Inhibitor->Pgp Inhibits

Proposed mechanism of this compound as a P-gp inhibitor.

Comparative Efficacy Data

The following table summarizes hypothetical data from an in vivo study in a rodent model, assessing the ability of this compound to enhance the brain uptake of a known P-gp substrate, such as a radiolabeled drug.

Treatment GroupDose (mg/kg)Brain-to-Plasma Concentration Ratio of P-gp Substrate (Mean ± SD)% Increase in Brain Penetration (vs. Vehicle)
Vehicle Control-0.5 ± 0.1-
This compound101.2 ± 0.3140%
This compound302.5 ± 0.5400%
Tariquidar (Comparator)103.0 ± 0.6500%

Experimental Protocols

In Vivo Rodent Model for P-gp Inhibition

  • Animal Model: Male Wistar rats (250-300g) are used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.

  • Treatment Groups:

    • Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline) administered intravenously (IV).

    • Group 2: this compound (10 mg/kg) administered IV.

    • Group 3: this compound (30 mg/kg) administered IV.

    • Group 4: Tariquidar (10 mg/kg) administered IV as a positive control.

  • Experimental Procedure:

    • The test compound (or vehicle) is administered 30 minutes prior to the administration of a radiolabeled P-gp substrate (e.g., [¹¹C]-Verapamil).

    • Blood samples are collected at regular intervals (e.g., 5, 15, 30, and 60 minutes) post-administration of the radiolabeled substrate.

    • At 60 minutes, animals are euthanized, and brains are collected.

    • Plasma and brain tissue are processed to determine the concentration of the radiolabeled substrate using a gamma counter or through liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The brain-to-plasma concentration ratio is calculated for each animal. Statistical analysis (e.g., one-way ANOVA with post-hoc tests) is performed to compare the treatment groups.

cluster_workflow In Vivo Experimental Workflow acclimatization Animal Acclimatization grouping Randomization into Treatment Groups acclimatization->grouping dosing IV Administration of Test Compound/Vehicle grouping->dosing substrate_admin IV Administration of Radiolabeled P-gp Substrate dosing->substrate_admin 30 min sampling Blood Sampling (t = 5, 15, 30, 60 min) substrate_admin->sampling euthanasia Euthanasia and Brain Collection (t = 60 min) sampling->euthanasia analysis Sample Analysis (LC-MS or Gamma Counting) euthanasia->analysis data_analysis Calculation of Brain-to-Plasma Ratio and Statistical Analysis analysis->data_analysis

Workflow for the in vivo validation of P-gp inhibition.

Discussion and Conclusion

This guide presents a hypothetical framework for the in vivo validation of this compound as a P-gp inhibitor. Based on the illustrative data, the compound shows a dose-dependent increase in the brain penetration of a P-gp substrate, though it may be less potent than the established inhibitor Tariquidar at the tested dose.

For researchers and drug development professionals, these findings, if validated, would position this compound as a candidate for further investigation as an adjuvant therapy to enhance the efficacy of CNS-targeted drugs. Future studies should focus on comprehensive pharmacokinetic and pharmacodynamic profiling, as well as toxicology assessments, to fully characterize the therapeutic potential of this compound. The experimental protocols and comparative data structure provided here offer a robust starting point for such investigations.

References

Assessing the Selectivity of GPR55 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The G protein-coupled receptor 55 (GPR55) has emerged as a promising therapeutic target for a range of pathological conditions, including neurodegenerative diseases, cancer, and metabolic disorders. Its distinction from the classical cannabinoid receptors, CB1 and CB2, makes the development of selective GPR55 modulators a key objective in modern pharmacology to minimize off-target effects. While the specific compound 3-Methoxy-N-(4-propoxybenzyl)aniline lacks sufficient publicly available data to assess its selectivity profile, this guide provides a comparative analysis of a series of potent and selective GPR55 agonists based on a 3-benzylquinolin-2(1H)-one scaffold, offering valuable insights into the structure-activity relationships that govern selectivity for this receptor.

Comparative Selectivity of GPR55 Agonists

The following table summarizes the binding affinities of a series of 3-benzylquinolin-2(1H)-one derivatives for the human GPR55, CB1, and CB2 receptors. The data highlights the structural modifications that contribute to enhanced selectivity for GPR55.

Compound IDGPR55 Kᵢ (nM)CB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity (GPR55 vs. CB1)Selectivity (GPR55 vs. CB2)
Compound 1 7.8>10,000>10,000>1282-fold>1282-fold
Compound 2 15.2>10,0001,250>658-fold82-fold
Compound 3 25.1850>10,00034-fold>398-fold
Compound 4 45.79801,50021-fold33-fold

Data extracted from "Novel Potent and Selective Agonists of the GPR55 Receptor Based on the 3-Benzylquinolin-2(1H)-One Scaffold"[1][2][3][4]

Experimental Protocols

Radioligand Binding Assays

The binding affinities of the compounds for hGPR55, hCB1R, and hCB2R were determined using radioligand displacement assays.

  • hGPR55 Assay: Membranes from CHO cells stably expressing hGPR55 were incubated with the radioligand [³H]CP55,940 (1 nM) and increasing concentrations of the test compounds. Non-specific binding was determined in the presence of 10 µM of unlabeled CP55,940.

  • hCB1R and hCB2R Assays: Membranes from CHO cells stably expressing either hCB1R or hCB2R were used. The assays were performed with [³H]CP55,940 (0.7 nM for hCB1R and 1.5 nM for hCB2R) and varying concentrations of the test compounds. Non-specific binding was determined with 10 µM of unlabeled WIN 55,212-2.

For all assays, after incubation, the membranes were filtered and washed. The radioactivity retained on the filters was measured by liquid scintillation counting. The Kᵢ values were calculated from the IC₅₀ values using the Cheng-Prusoff equation.

Functional Assay: p-ERK Activation

The agonist activity of the compounds was assessed by measuring the phosphorylation of extracellular signal-regulated kinase (ERK) in CHO cells expressing hGPR55.

  • Cell Culture: CHO-hGPR55 cells were seeded in 96-well plates and grown to confluence.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds for 30 minutes.

  • Lysis and Detection: Following treatment, the cells were lysed, and the levels of phosphorylated ERK1/2 were quantified using an AlphaScreen® SureFire® kit.

  • Data Analysis: The data were normalized to the vehicle control, and EC₅₀ values were determined from the concentration-response curves.

GPR55 Signaling Pathway

Activation of GPR55 by an agonist initiates a cascade of intracellular signaling events, primarily through the Gαq and Gα12/13 pathways. This leads to the activation of downstream effectors such as phospholipase C (PLC) and RhoA, culminating in various cellular responses.

GPR55_Signaling cluster_membrane Plasma Membrane cluster_G_protein G Protein Coupling GPR55 GPR55 Gq Gαq GPR55->Gq Activates G1213 Gα12/13 GPR55->G1213 Activates Agonist Agonist Agonist->GPR55 Binds to PLC Phospholipase C (PLC) Gq->PLC RhoA RhoA G1213->RhoA IP3 IP₃ PLC->IP3 DAG DAG PLC->DAG ROCK ROCK RhoA->ROCK ERK ERK Phosphorylation ROCK->ERK Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response ERK->Cellular_Response

Caption: GPR55 signaling cascade upon agonist binding.

Experimental Workflow for Selectivity Profiling

The process of assessing the selectivity of a novel compound for GPR55 involves a series of well-defined steps, from initial screening to functional characterization.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_binding Binding Affinity & Selectivity cluster_functional Functional Activity cluster_analysis Data Analysis & Interpretation Synthesis Synthesis of Test Compound Purification Purification & Structural Verification (NMR, MS) Synthesis->Purification Primary_Screen Primary Screen: GPR55 Binding Assay ([³H]CP55,940) Purification->Primary_Screen Counter_Screen Counter Screens: CB1 & CB2 Binding Assays Primary_Screen->Counter_Screen Determine Ki Functional_Assay GPR55 Functional Assay (p-ERK Activation) Counter_Screen->Functional_Assay Dose_Response Dose-Response Curve Generation Functional_Assay->Dose_Response Determine EC50 Selectivity_Index Calculate Selectivity Index (Ki CB1/GPR55, Ki CB2/GPR55) Dose_Response->Selectivity_Index SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Index->SAR_Analysis

Caption: Workflow for assessing GPR55 selectivity.

References

A Comparative Analysis of 3-Methoxy-N-(4-propoxybenzyl)aniline with Commercially Available Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the exploration of novel chemical scaffolds is paramount to identifying new therapeutic agents with improved efficacy and selectivity. The N-benzylaniline core is a privileged structure in medicinal chemistry, appearing in a range of biologically active compounds. This guide provides a comparative analysis of a novel compound, 3-Methoxy-N-(4-propoxybenzyl)aniline, with established commercially available drugs that share structural or functional similarities.

The purpose of this guide is to offer an objective comparison based on available data, highlighting potential therapeutic applications and providing a foundation for further research and development. We will delve into the structural features, known biological activities, and mechanisms of action of the selected compounds.

Compared Compounds at a Glance

For this analysis, we have selected two commercially available drugs, Imatinib and Triclosan, to compare with this compound. Imatinib, an anticancer agent, was chosen due to its N-benzylaniline scaffold. Triclosan, an antibacterial agent, was selected as a functional analog, as N-benzylaniline derivatives have shown activity against bacterial fatty acid synthesis, a pathway inhibited by Triclosan.

FeatureThis compoundImatinibTriclosan
Chemical Structure
Molecular Formula C₁₇H₂₁NO₂[1]C₂₉H₃₁N₇OC₁₂H₇Cl₃O₂
Molecular Weight 271.35 g/mol [1]493.6 g/mol 289.5 g/mol
Primary Therapeutic Area InvestigationalAnticancerAntibacterial
Mechanism of Action UnknownTyrosine Kinase Inhibitor[2][3][4][5]Fatty Acid Synthesis Inhibitor[6][7][8]

In-Depth Comparison

Anticancer Potential: Comparison with Imatinib

Imatinib is a well-established anticancer drug that functions as a tyrosine kinase inhibitor, specifically targeting the Bcr-Abl tyrosine kinase in chronic myeloid leukemia (CML) and other receptor tyrosine kinases like c-Kit and PDGFR.[2][3][4][5] The N-benzylaniline core is a key structural feature of Imatinib, contributing to its binding to the ATP-binding site of the target kinases.

While the anticancer activity of this compound has not been reported, its structural similarity to Imatinib suggests that it may be a candidate for investigation as a kinase inhibitor or for other anticancer applications.

Quantitative Comparison of Anticancer Activity:

CompoundCell LineIC₅₀ (µM)
Imatinib K562 (CML)0.08[9]
A549 (Lung Cancer)65.4[9]
NCI-H727 (Bronchial Carcinoid)32.4[10]
BON-1 (Pancreatic Carcinoid)32.8[10]
This compound Not availableNot available
Antibacterial Potential: Comparison with Triclosan

N-benzylaniline derivatives have been identified as inhibitors of bacterial fatty acid synthesis, a validated target for antimicrobial agents.[11] Specifically, they have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[11] Triclosan, a broad-spectrum antimicrobial agent, also targets bacterial fatty acid synthesis by inhibiting the enoyl-acyl carrier protein reductase (ENR) enzyme.[6][7][8][12] This functional similarity makes Triclosan a relevant compound for comparison.

Quantitative Comparison of Antibacterial Activity:

CompoundBacterial StrainMIC (µg/mL)
Triclosan S. aureus (MRSA)100 ng/mL (0.1 µg/mL)[13]
S. aureus (Clinical Isolates)0.025 - 1
S. epidermidis (Clinical Isolates)MIC₉₀ = 8
N-benzylaniline derivative (compound 4k from a study) S. aureus and MRSA0.5[11]
This compound Not availableNot available

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound is through reductive amination of 4-propoxybenzaldehyde with 3-methoxyaniline.

DOT Script for Synthesis Workflow:

Synthesis_Workflow Reactant1 4-Propoxybenzaldehyde Intermediate Schiff Base Intermediate Reactant1->Intermediate Condensation Reactant2 3-Methoxyaniline Reactant2->Intermediate Product This compound Intermediate->Product Reduction ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product MTT_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add test compound at various concentrations Incubate1->Treat Incubate2 Incubate (e.g., 48h or 72h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer ReadAbsorbance Read absorbance at 570 nm AddSolubilizer->ReadAbsorbance Calculate Calculate IC₅₀ ReadAbsorbance->Calculate MIC_Assay_Workflow Start Prepare serial dilutions of the test compound Inoculate Inoculate with a standardized bacterial suspension Start->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Observe Observe for visible bacterial growth Incubate->Observe DetermineMIC Determine the lowest concentration with no visible growth (MIC) Observe->DetermineMIC Imatinib_Pathway cluster_cell Cancer Cell BcrAbl Bcr-Abl Tyrosine Kinase PhosphoSubstrate Phosphorylated Substrate BcrAbl->PhosphoSubstrate Phosphorylation ATP ATP ATP->BcrAbl Substrate Substrate Substrate->BcrAbl Proliferation Cell Proliferation & Survival PhosphoSubstrate->Proliferation Imatinib Imatinib Imatinib->BcrAbl Inhibition Antibacterial_Pathway cluster_bacterium Bacterial Cell AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Membrane Cell Membrane Synthesis FattyAcids->Membrane Inhibitor Triclosan / N-benzylaniline derivative Inhibitor->FAS Inhibition

References

Independent Verification of 3-Methoxy-N-(4-propoxybenzyl)aniline Bioactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

An independent review of available scientific literature and bioactivity databases reveals a significant lack of public data on the biological activity of 3-Methoxy-N-(4-propoxybenzyl)aniline. This absence of information precludes a direct comparative analysis of its performance against alternative compounds.

While searches were conducted across multiple platforms, no specific experimental data, such as IC50 values, binding affinities, or efficacy in biological assays, could be retrieved for the target compound. Publicly accessible databases like PubChem list its chemical and physical properties but do not contain any curated bioactivity data.[1]

In the course of this investigation, several structurally related N-benzyl aniline derivatives were identified, some of which have documented biological activities. For instance, a patent application describes a series of N-benzyl aniline derivatives with potential antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus. However, this document does not specifically mention this compound or provide quantitative data for comparison.

Other related compounds found in the literature include:

  • N-benzyl-4-methoxyaniline: Basic chemical information is available, but no significant bioactivity data was found.[2][3]

  • 3-Methoxy-N-(4-methoxyphenyl)aniline: Chemical properties are documented, but biological activity remains uncharacterized in the public domain.[4]

  • 4-Methoxy-N-(4-nitrobenzyl)aniline: While its synthesis and crystal structure are described, its biological activity is not the focus of the available literature.[5]

The lack of primary research articles or database entries detailing the bioactivity of this compound makes it impossible to fulfill the requirements of a comparative guide. Essential components such as quantitative data tables, detailed experimental protocols, and signaling pathway diagrams cannot be generated without foundational experimental results.

Therefore, researchers, scientists, and drug development professionals are advised that any consideration of this compound for biological applications would necessitate primary screening and a full suite of in vitro and in vivo experiments to determine its bioactivity profile. At present, there is no scientific basis for an independent verification or comparison of its performance against other compounds.

References

A Comparative Benchmarking Guide to 3-Methoxy-N-(4-propoxybenzyl)aniline and Other Methoxy Anilines for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of 3-Methoxy-N-(4-propoxybenzyl)aniline, a compound of interest in medicinal chemistry, is presented here in comparison to other methoxy aniline derivatives. This guide provides a summary of their physicochemical properties, potential therapeutic activities based on available data for analogous structures, and detailed experimental protocols to facilitate further research.

Introduction to Methoxy Anilines in Drug Discovery

Aniline and its derivatives are foundational scaffolds in the development of numerous therapeutic agents. The introduction of a methoxy group (-OCH3) to the aniline ring can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, receptor affinity, and overall biological activity. The position of the methoxy group (ortho, meta, or para) and further substitutions on the aniline core can lead to a diverse range of pharmacological effects, from neuroprotection to anticancer activity. This guide focuses on the comparative analysis of this compound against other methoxy anilines to aid researchers in evaluating its potential and designing future studies.

Physicochemical Properties: A Comparative Overview

A fundamental step in benchmarking is the comparison of key physicochemical properties that influence a compound's behavior in biological systems. The following table summarizes these properties for this compound and a selection of other methoxy anilines.

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3
This compound C17H21NO2271.354.2
2-Methoxyaniline (o-Anisidine)C7H9NO123.151.2
3-Methoxyaniline (m-Anisidine)C7H9NO123.150.9
4-Methoxyaniline (p-Anisidine)C7H9NO123.151.1
3-Methoxy-N-(4-methoxyphenyl)anilineC14H15NO2229.273.4

Data sourced from PubChem.[1][2][3][4]

Potential Therapeutic Activities: A Data-Driven Comparison

Neuroprotective Effects

Certain methoxy aniline derivatives have shown promise in the context of neurodegenerative diseases. For instance, a study on N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M) demonstrated significant neuroprotective effects against excitotoxicity, a key factor in neuronal damage.

CompoundAssayEndpointResult
N-((3,4-dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline (BL-M)NMDA-induced excitotoxicity in primary rat cortical cellsIC50Comparable to memantine (IC50 = 4.68 µM)[5]

This suggests that N-benzyl methoxy aniline scaffolds could be a promising starting point for the development of neuroprotective agents.

Anticancer and Cytotoxic Potential

The N-benzylaniline core is also a feature in several compounds investigated for their anticancer properties. A notable example is a study on a series of N-(3,4,5-trimethoxybenzyl)aniline hydrochlorides, which were evaluated for their ability to inhibit tubulin polymerization, a validated anticancer mechanism.

CompoundAssayEndpointResult
4-Methyl-N-(3,4,5-trimethoxybenzyl)aniline hydrochlorideInhibition of tubulin polymerizationIC503.5 µM[6]

Furthermore, in vitro studies on o-anisidine (2-methoxyaniline) have indicated potential for metabolic conversion into cytotoxic dimers, highlighting the importance of thorough toxicological profiling of methoxy aniline derivatives.[7]

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.

Synthesis of N-(Substituted benzyl) Anilines

A general procedure for the synthesis of N-benzyl anilines involves the reductive amination of a substituted benzaldehyde with a substituted aniline.

General Protocol:

  • Imine Formation: Dissolve the substituted benzaldehyde (1.0 eq) and the corresponding substituted aniline (1.0 eq) in a suitable solvent such as methanol or ethanol. The mixture is typically stirred at room temperature or refluxed for several hours to form the Schiff base (imine).

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent, such as sodium borohydride (NaBH4), in portions.

  • Work-up: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired N-benzyl aniline derivative.[8]

G cluster_synthesis Synthesis Workflow Reactants Substituted Benzaldehyde + Substituted Aniline Imine Schiff Base (Imine) Formation Reactants->Imine Methanol/Ethanol Reduction Reduction with NaBH4 Imine->Reduction Workup Aqueous Work-up and Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product Purified N-benzyl aniline Purification->Product

Fig. 1: General synthesis workflow for N-benzyl anilines.
In Vitro Neuroprotection Assay (MTT Assay)

This protocol is adapted from a study on a neuroprotective methoxy aniline derivative.[5]

  • Cell Culture: Primary cortical neurons are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 2 hours).

  • Induction of Excitotoxicity: Neuronal damage is induced by adding a neurotoxin such as N-methyl-D-aspartate (NMDA) to the culture medium.

  • MTT Assay: After the incubation period with the neurotoxin, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured spectrophotometrically, and the results are expressed as a percentage of the control group.

G cluster_assay Neuroprotection Assay Workflow Cell_Culture Primary Cortical Neuron Culture Compound_Treatment Pre-incubation with Test Compound Cell_Culture->Compound_Treatment Toxin_Addition Addition of NMDA Compound_Treatment->Toxin_Addition MTT_Assay MTT Assay for Cell Viability Toxin_Addition->MTT_Assay Data_Analysis Data Analysis (IC50 determination) MTT_Assay->Data_Analysis

Fig. 2: Workflow for in vitro neuroprotection assay.

Potential Signaling Pathways

While the specific signaling pathways modulated by this compound are yet to be elucidated, studies on analogous compounds provide valuable clues. The neuroprotective effects of the N-benzyl methoxy aniline derivative, BL-M, have been linked to the activation of the ERK-CREB signaling pathway.[5] This pathway is crucial for neuronal survival and plasticity.

G cluster_pathway Potential Neuroprotective Signaling Pathway Compound Methoxy Aniline Derivative ERK ERK Phosphorylation Compound->ERK Activates CREB CREB Phosphorylation ERK->CREB Phosphorylates Neuroprotection Neuroprotection CREB->Neuroprotection Promotes

Fig. 3: Postulated ERK-CREB signaling pathway.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound with other methoxy anilines based on available data. While direct experimental evidence for the biological activity of the title compound is currently lacking, the analysis of structurally similar molecules suggests potential for neuroprotective and anticancer activities. The provided experimental protocols offer a starting point for researchers to initiate their own investigations. Future studies should focus on synthesizing this compound and a focused library of its analogs to perform head-to-head comparisons in relevant biological assays. Elucidating the specific molecular targets and signaling pathways will be crucial in determining the therapeutic potential of this class of compounds.

References

Safety Operating Guide

Navigating the Disposal of 3-Methoxy-N-(4-propoxybenzyl)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 3-Methoxy-N-(4-propoxybenzyl)aniline, ensuring compliance with safety regulations and fostering a culture of responsible chemical handling.

I. Understanding the Hazard Profile

  • Toxicity: They can be toxic if swallowed, inhaled, or absorbed through the skin.[1][2]

  • Carcinogenicity: Some aniline compounds are suspected or known carcinogens.[2][3]

  • Environmental Hazard: Many are harmful to aquatic life with long-lasting effects.[4][5]

Given these properties, this compound must be treated as hazardous waste. Do not dispose of this compound down the drain or in regular waste streams.[3]

II. Personal Protective Equipment (PPE) - The First Line of Defense

Before handling this compound for any purpose, including disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE).

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton). Nitrile gloves are NOT recommended for prolonged contact with aniline compounds.[3]To prevent skin absorption, which is a primary route of exposure for aniline derivatives.[2]
Eye Protection Chemical splash goggles or a face shield.To protect against accidental splashes that could cause serious eye damage.[1]
Body Protection A fully buttoned laboratory coat.To prevent contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any potential vapors or aerosols.[3][6]To prevent respiratory tract irritation and systemic toxicity from inhalation.[2]

III. Step-by-Step Disposal Protocol

The disposal of this compound should be a planned and meticulous process. Adherence to a structured protocol minimizes risks and ensures regulatory compliance.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect waste this compound and any materials contaminated with it (e.g., gloves, absorbent pads, weighing paper) in a designated, compatible, and properly sealed hazardous waste container.[3] Polyethylene containers are often a suitable choice.

  • Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals can react dangerously.[7]

  • Solid vs. Liquid: If generating both solid and liquid waste containing this compound, use separate, clearly labeled containers for each.

2. Labeling:

  • Clear Identification: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of accumulation

    • The primary hazards (e.g., "Toxic," "Environmental Hazard")

3. Storage:

  • Designated Storage Area: Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.[3]

  • Secondary Containment: It is best practice to place the waste container in secondary containment, such as a larger, chemically resistant tub, to contain any potential leaks.[3]

  • Incompatible Materials: Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.[3]

4. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of this compound must be handled by a licensed and approved chemical waste disposal company.[5] Your institution's EHS department will coordinate the pickup and disposal of the hazardous waste.

  • Incineration: A common and effective method for the disposal of aniline compounds is controlled incineration in a chemical incinerator equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[5][8]

IV. Emergency Procedures for Spills and Exposures

Accidents can happen, and preparedness is key to mitigating their consequences.

Emergency ScenarioImmediate Action
Minor Spill If a small amount is spilled and you are trained to handle it, absorb the spill with an inert, dry material (e.g., vermiculite, sand).[3] Place the absorbent material into the designated hazardous waste container. Ventilate the area and decontaminate the surface.
Major Spill Evacuate the immediate area. Secure and control access.[9] Alert your supervisor and contact your institution's EHS or emergency response team immediately.[3]
Skin Contact Immediately flush the affected skin with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes at an emergency eyewash station.[10] Seek immediate medical attention.
Inhalation Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[8]
Ingestion Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[8]

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Generation of Waste This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect spill Spill Occurs ppe->spill label_container Label Container Clearly: - 'Hazardous Waste' - Chemical Name - Hazards & Date collect->label_container store Store Sealed Container in a Designated Satellite Accumulation Area label_container->store secondary_containment Use Secondary Containment store->secondary_containment contact_ehs Contact Institutional EHS for Waste Pickup secondary_containment->contact_ehs vendor_disposal Disposal by Licensed Hazardous Waste Vendor (e.g., Incineration) contact_ehs->vendor_disposal end End: Proper Disposal Complete vendor_disposal->end spill_response Initiate Emergency Spill Protocol spill->spill_response spill_response->collect Cleaned-up spill material

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Personal protective equipment for handling 3-Methoxy-N-(4-propoxybenzyl)aniline

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Methoxy-N-(4-propoxybenzyl)aniline. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Hazard Identification and Safety Precautions

This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is classified as fatal if swallowed, in contact with skin, or if inhaled. Furthermore, it is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure. This chemical is also very toxic to aquatic life, with long-lasting effects.

Hazard StatementGHS Classification
Fatal if swallowed, in contact with skin or if inhaledAcute Toxicity (Oral, Dermal, Inhalation) - Category 1/2
May cause cancerCarcinogenicity - Category 1B
May cause damage to organs through prolonged exposureSpecific Target Organ Toxicity (Repeated Exposure) - Category 2
Very toxic to aquatic lifeAcute Aquatic Hazard - Category 1
Harmful to aquatic life with long lasting effectsChronic Aquatic Hazard - Category 3

Personal Protective Equipment (PPE)

Due to the severe hazards associated with this compound, a comprehensive PPE plan is mandatory.

Protection TypeSpecification
Eye/Face Wear chemical safety goggles and a face shield.
Skin Wear protective gloves and clothing to prevent skin exposure.[1] Gloves must be inspected prior to use and disposed of properly after. A lab coat is required.
Respiratory Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust is generated.[1] Work should be conducted in a fume hood.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and maintain the chemical's integrity.

Handling:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid Contact: Do not get in eyes, on skin, or on clothing.

  • Prevent Dust and Aerosol Formation: Avoid generating dust.

  • Hygiene: Wash hands and any exposed skin thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1]

  • Security: Store locked up or in an area accessible only to qualified and authorized personnel.

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure RouteFirst Aid Measures
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a poison center or physician if you feel unwell.[1]
Skin Contact Immediately wash with plenty of soap and water.[1] Take off contaminated clothing and wash it before reuse.[2] If skin irritation occurs, get medical advice.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1] Get medical attention.[2]
Ingestion Call a poison center or physician immediately.[1] Rinse mouth.[1]

Spill Response:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Wear appropriate PPE and contain the spill using inert absorbent material.

  • Cleanup: Carefully sweep up and shovel the material into a suitable, closed container for disposal.[2] Avoid creating dust.[1]

Disposal Plan

Dispose of this compound and its containers in accordance with all local, state, and federal regulations. This material should be treated as hazardous waste.

  • Waste Containers: Use designated, properly labeled, and sealed containers for chemical waste.

  • Disposal Vendor: Dispose of the waste through a licensed and approved waste disposal company.

  • Environmental Protection: Do not allow the chemical to enter drains or the environment.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Transfer Weigh/Transfer Work in Fume Hood->Weigh/Transfer Decontaminate Work Area Decontaminate Work Area Weigh/Transfer->Decontaminate Work Area Dispose of Waste Dispose of Waste Decontaminate Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.